Product packaging for DMCM hydrochloride(Cat. No.:CAS No. 1215833-62-7)

DMCM hydrochloride

Cat. No.: B1139349
CAS No.: 1215833-62-7
M. Wt: 350.8
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

DMCM (hydrochloride) is Benzodiazepine inverse agonist that displays anxiogenic and potent convulsant activity.The reference for administration is ranging 0.4 from 0.8 mg/kg .DMCM (hydrochloride) was shown to bind to GABAA/benzodiazepine receptors in the rat brain with high affinity.DMCM (hydrochloride) can inhibit pain and learning in rats.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18N2O4.HCl B1139349 DMCM hydrochloride CAS No. 1215833-62-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-ethyl-6,7-dimethoxy-9H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4.ClH/c1-5-9-15-10-6-13(21-2)14(22-3)7-11(10)19-12(15)8-18-16(9)17(20)23-4;/h6-8,19H,5H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCRBVQGMZUJKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C3=CC(=C(C=C3NC2=CN=C1C(=O)OC)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82499-00-1
Record name 4-Ethyl-6,7-dimethoxy-9H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Anxiogenic Properties of DMCM Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: November 6, 2025

Abstract

Methyl 6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate (DMCM) hydrochloride is a potent inverse agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABAA) receptor. Unlike benzodiazepine agonists which enhance GABAergic inhibition and produce anxiolytic effects, DMCM reduces GABAergic neurotransmission, leading to profound anxiogenic, proconvulsant, and stimulant effects. This technical guide provides an in-depth overview of the anxiogenic effects of DMCM hydrochloride, consolidating key quantitative data, detailing experimental methodologies, and illustrating the underlying neurobiological pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.

Core Mechanism of Action: Inverse Agonism at the GABAA Receptor

DMCM exerts its primary pharmacological effects by binding to the benzodiazepine site on the GABAA receptor complex. As an inverse agonist, DMCM binding stabilizes the receptor in a conformation that reduces the efficacy of GABA to open the associated chloride ion channel. This attenuation of GABA-mediated inhibition leads to a state of neuronal hyperexcitability, which manifests behaviorally as anxiety and, at higher doses, seizures.[1]

Electrophysiological studies have quantified this effect. In Xenopus laevis oocytes expressing wild-type α1β2γ2 GABAA receptors, the application of 1 µM DMCM significantly shifts the GABA dose-response curve to the right, increasing the GABA EC50 (the concentration of GABA required to elicit a half-maximal response) from 41.0 µM to 118.3 µM.[2][3] This demonstrates a substantial reduction in the receptor's sensitivity to its endogenous ligand, GABA.

Signaling Pathway of this compound

DMCM_Signaling_Pathway cluster_GABA_A GABA-A Receptor GABA_A α β γ Benzodiazepine Site Cl- Channel Neuronal_Inhibition Neuronal Inhibition GABA_A:f4->Neuronal_Inhibition Reduces Cl- Influx DMCM This compound DMCM->GABA_A:f3 Binds as Inverse Agonist GABA GABA GABA->GABA_A Binds Neuronal_Excitation Neuronal Hyperexcitability (Anxiogenic Effects) Neuronal_Inhibition->Neuronal_Excitation Leads to Fear_Conditioning_Workflow cluster_day1 Day 1: Training cluster_day2 Day 2: Testing A Systemic Injection (DMCM or Vehicle) B Placement in Conditioning Chamber A->B C Delivery of Aversive US (e.g., Footshock) B->C D Return to Conditioning Chamber C->D 24 hours E Measurement of Conditioned Freezing D->E DMCM_Anxiogenic_Effects DMCM This compound GABA_A Inverse Agonism at GABA-A Benzodiazepine Site DMCM->GABA_A GABA_Inhibition Reduced GABAergic Inhibition GABA_A->GABA_Inhibition Neuronal_Hyperexcitability Neuronal Hyperexcitability GABA_Inhibition->Neuronal_Hyperexcitability Anxiogenic_Effects Anxiogenic Behavioral Responses Neuronal_Hyperexcitability->Anxiogenic_Effects Neurochemical_Changes Altered Neurotransmitter Levels (e.g., ↓Aspartate) Neuronal_Hyperexcitability->Neurochemical_Changes

References

DMCM Hydrochloride: A Technical Guide for the Investigation of Epileptogenesis and Anticonvulsant Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide. The development of effective therapeutic interventions hinges on a deep understanding of the underlying pathophysiology of seizure generation and propagation. Chemoconvulsants play a pivotal role in modeling epileptic seizures in preclinical research, providing a platform to investigate disease mechanisms and screen novel anticonvulsant compounds. Among these, Methyl-6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate (DMCM) hydrochloride has emerged as a potent and valuable tool.

This technical guide provides an in-depth overview of DMCM hydrochloride for the study of epilepsy. It details its mechanism of action as a negative allosteric modulator of the GABA-A receptor, summarizes key quantitative data from preclinical studies, and provides comprehensive experimental protocols for its use in rodent models. Furthermore, this guide includes mandatory visualizations of the relevant signaling pathways and experimental workflows to facilitate a clear understanding of its application in epilepsy research.

Introduction to this compound

This compound is a beta-carboline derivative that acts as a potent negative allosteric modulator of benzodiazepine-sensitive GABA-A receptors.[1][2] Unlike benzodiazepines, which enhance the inhibitory effects of GABA, DMCM reduces GABAergic neurotransmission by decreasing the frequency of chloride channel openings.[2] This reduction in inhibition leads to neuronal hyperexcitability and the induction of seizures, making DMCM a reliable proconvulsant for creating animal models of epilepsy.[1][2] Its particular efficacy in evoking forebrain seizures makes it a valuable model for studying temporal lobe epilepsy.[1]

Mechanism of Action: Targeting the GABA-A Receptor

The primary mechanism of action of this compound is its interaction with the benzodiazepine binding site on the GABA-A receptor complex. Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the central nervous system, and its binding to the GABA-A receptor leads to an influx of chloride ions, hyperpolarizing the neuron and reducing its excitability.[2]

DMCM acts as an "inverse agonist" at this site. Instead of enhancing the effect of GABA like a traditional agonist (e.g., diazepam), it reduces the receptor's response to GABA. This negative allosteric modulation decreases the influx of chloride ions, leading to a state of disinhibition and increased neuronal firing, which can manifest as seizures.[2] The proconvulsant effect of DMCM is contingent on the hyperpolarizing nature of GABA signaling, which is characteristic of the mature brain.[1]

cluster_GABA GABAergic Synapse GABA GABA GABA_A_Receptor GABA-A Receptor (Chloride Channel) GABA->GABA_A_Receptor Binds Chloride Cl- GABA_A_Receptor->Chloride Opens Channel GABA_A_Receptor->Chloride Reduces Opening Neuron_Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride->Neuron_Hyperpolarization Influx leads to Reduced_Inhibition Reduced Neuronal Inhibition Chloride->Reduced_Inhibition Decreased Influx DMCM This compound BZ_Site Benzodiazepine Binding Site DMCM->BZ_Site Binds to BZ_Site->GABA_A_Receptor Modulates Seizure_Activity Seizure Activity Reduced_Inhibition->Seizure_Activity Leads to

Figure 1: Mechanism of Action of this compound at the GABA-A Receptor.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from studies utilizing this compound to induce seizures in rodents.

Table 1: Binding Affinities (Ki) of DMCM for Human Recombinant GABA-A Receptor Subtypes
Receptor SubtypeKi (nM)
α1β3γ210
α2β3γ213
α3β3γ27.5
α5β3γ22.2
Table 2: Convulsant Doses (CD50) of DMCM in Rats at Different Postnatal Ages
AgeSeizure TypeCD50 (mg/kg)
P7Myoclonic0.18[1]
Complex Partial0.42[1]
Tonic-Clonic1.29[1]
P10Myoclonic0.11[1]
Complex Partial0.22[1]
Tonic-Clonic0.43[1]
P13Myoclonic0.09[1]
Complex Partial0.16[1]
Tonic-Clonic0.31[1]
P14Myoclonic0.13[1]
Complex Partial0.21[1]
Tonic-Clonic0.30[1]
P21Myoclonic0.37[1]
Complex Partial0.81[1]
Tonic-Clonic1.62[1]
AdultMyoclonic0.26[1]
Complex Partial0.52[1]
Tonic-Clonic1.87[1]

CD50: The dose required to produce a convulsive effect in 50% of the test population. P: Postnatal day.

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound in inducing seizures in rats for research purposes.

Preparation of this compound Solution

Materials:

  • This compound powder

  • Sterile water for injection or sterile 0.9% saline

  • Dimethyl sulfoxide (DMSO) (optional, if solubility issues arise)

  • Sterile vials

  • Vortex mixer

  • Ultrasonic bath (recommended)

  • Sterile filters (0.22 µm)

Procedure:

  • Determine the desired concentration. Based on the target dose (mg/kg) and the injection volume (typically 1-2 ml/kg for intraperitoneal injection in rats), calculate the required concentration of the this compound solution.

  • Solubilization:

    • Primary Method (Aqueous Solution): this compound is soluble in water up to 100 mM. Weigh the required amount of this compound powder and add it to a sterile vial. Add the calculated volume of sterile water or saline.

    • Alternative Method (with DMSO): If higher concentrations are needed or if precipitation occurs, a small amount of DMSO can be used as a co-solvent. This compound is soluble in DMSO up to 20 mM. First, dissolve the this compound in a minimal amount of DMSO, and then bring it to the final volume with sterile saline. The final concentration of DMSO should be kept as low as possible (ideally below 10%) to avoid potential vehicle effects.

  • Mixing: Vigorously vortex the solution until the powder is completely dissolved.

  • Sonication: To ensure complete dissolution, especially for higher concentrations, place the vial in an ultrasonic bath for 10-15 minutes.

  • Sterilization: Filter the final solution through a 0.22 µm sterile filter into a new sterile vial.

  • Storage: The prepared solution should be used fresh. If short-term storage is necessary, it should be kept at 4°C and protected from light.

Induction of Seizures via Intraperitoneal (IP) Injection

Materials:

  • Prepared this compound solution

  • Appropriately sized sterile syringes (e.g., 1 ml) and needles (e.g., 25-27 gauge)

  • Adult male Wistar or Sprague-Dawley rats

  • Animal scale

  • Observation chamber (a clear plexiglass arena)

  • Video recording equipment

Procedure:

  • Animal Acclimation: Allow the rats to acclimate to the experimental room for at least 1 hour before the procedure.

  • Dose Calculation: Weigh each rat accurately and calculate the precise volume of the this compound solution to be injected based on the desired dose (mg/kg).

  • Injection:

    • Gently restrain the rat.

    • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum.

    • Insert the needle at a 15-30 degree angle and aspirate to ensure that the needle has not entered a blood vessel or organ.

    • Inject the solution smoothly.

  • Observation: Immediately after injection, place the rat in the observation chamber and start video recording. Observe the animal continuously for at least 60 minutes for the onset, duration, and severity of seizures.

Behavioral Scoring of Seizures (Modified Racine Scale)

The following scale can be used to score the severity of DMCM-induced seizures. Observers should be trained to reliably identify each stage.

Seizure Stages:

  • Stage 0: No behavioral changes.

  • Stage 1: Mouth and facial movements (e.g., chewing, jaw clonus).

  • Stage 2: Head nodding.

  • Stage 3: Forelimb clonus.

  • Stage 4: Rearing with forelimb clonus.

  • Stage 5: Rearing and falling (loss of postural control) with generalized tonic-clonic seizures.

Data to Collect:

  • Latency to the first sign of seizure (any stage).

  • Latency to the onset of each seizure stage.

  • Duration of each seizure stage.

  • Maximum seizure stage reached.

Electroencephalogram (EEG) Recording

For more detailed neurophysiological analysis, EEG recordings can be performed. This requires surgical implantation of electrodes prior to the DMCM administration.

Procedure Outline:

  • Electrode Implantation Surgery:

    • Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).

    • Secure the rat in a stereotaxic frame.

    • Surgically expose the skull and implant stainless steel screw electrodes over the brain regions of interest (e.g., cortex, hippocampus). A reference and a ground electrode should also be implanted.

    • Secure the electrodes and a head-mounted pedestal with dental acrylic.

    • Allow the animal to recover from surgery for at least one week.

  • EEG Recording:

    • Connect the animal to the EEG recording system via a flexible cable to allow for free movement.

    • Record baseline EEG activity for at least 30 minutes before DMCM injection.

    • Administer this compound as described in section 4.2.

    • Record the EEG continuously for at least 60 minutes post-injection, synchronized with video recording for behavioral correlation.

  • EEG Analysis: Analyze the EEG data for epileptiform activity, such as spikes, sharp waves, and seizure-like discharges, and correlate these with the observed behavioral seizures.

cluster_workflow Experimental Workflow for DMCM-Induced Seizure Model A 1. Animal Acclimation (≥ 1 hour) C 3. Dose Calculation (Based on body weight) A->C B 2. DMCM Solution Preparation (Sterile, appropriate concentration) D 4. Intraperitoneal (IP) Injection B->D C->D E 5. Behavioral Observation (Video recording in observation chamber) D->E F 6. Seizure Scoring (Modified Racine Scale) E->F J Baseline & Post-Injection EEG E->J Synchronized Recording G 7. Data Analysis (Latency, duration, severity) F->G H Optional: EEG Recording I Electrode Implantation Surgery (Pre-experiment) H->I I->J J->G Correlate with behavior

Figure 2: Experimental Workflow for DMCM-Induced Seizure Studies.

Ethical Considerations and Humane Endpoints

All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Key considerations include:

  • Minimizing Pain and Distress: The number of animals used should be minimized, and procedures should be refined to reduce any potential pain or distress.

  • Humane Endpoints: Clear humane endpoints should be established before the start of the experiment. These may include:

    • Prolonged, uncontrolled seizures (status epilepticus) that do not resolve.

    • Significant weight loss (>20% of baseline).

    • Inability to ambulate or access food and water.

    • Other signs of severe distress.

    • Animals reaching a humane endpoint must be euthanized promptly.

Conclusion

This compound is a valuable pharmacological tool for researchers in the field of epilepsy. Its well-characterized mechanism of action as a negative allosteric modulator of GABA-A receptors allows for the reliable induction of seizures in animal models, providing a robust platform for investigating the neurobiology of epilepsy and for the preclinical screening of potential anticonvulsant therapies. By following the detailed protocols and considering the ethical guidelines outlined in this technical guide, researchers can effectively and responsibly utilize DMCM to advance our understanding of epilepsy and contribute to the development of new treatments.

References

The Benzodiazepine Inverse Agonist DMCM Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate hydrochloride (DMCM hydrochloride) is a potent and non-selective inverse agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABA-A) receptor. Unlike benzodiazepine agonists which enhance the inhibitory effects of GABA, DMCM reduces GABA-ergic neurotransmission, leading to proconvulsant, anxiogenic, and other centrally-mediated effects. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative binding and in vivo data, and detailed experimental protocols for its characterization. This document is intended to serve as a comprehensive resource for researchers utilizing DMCM in neuroscience and drug development.

Introduction

The GABA-A receptor, a ligand-gated chloride ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system.[1] Its function is allosterically modulated by a variety of ligands, including benzodiazepines. These ligands can be classified based on their effect on the receptor's response to GABA: agonists enhance the GABAergic response, antagonists have no intrinsic activity but block the effects of other ligands, and inverse agonists reduce the GABAergic response.[2]

This compound falls into the category of a full inverse agonist.[3] By binding to the benzodiazepine site on the GABA-A receptor, it induces a conformational change that decreases the efficiency of GABA-mediated chloride channel opening.[2] This reduction in inhibitory signaling leads to a state of neuronal hyperexcitability, manifesting as anxiety, seizures, and other physiological and behavioral effects. These properties make DMCM a valuable pharmacological tool for studying the role of the GABA-A receptor in various neurological and psychiatric conditions and for screening potential anxiolytic and anticonvulsant compounds.[4]

Mechanism of Action

This compound exerts its effects by allosterically modulating the GABA-A receptor. The binding of GABA to its receptor normally triggers the opening of an integrated chloride (Cl⁻) channel, leading to an influx of Cl⁻ ions and hyperpolarization of the neuronal membrane, which is an inhibitory signal.[5] Benzodiazepine agonists enhance this effect by increasing the frequency of channel opening.

In contrast, DMCM, as an inverse agonist, binds to the benzodiazepine site and stabilizes the receptor in a conformation that is less responsive to GABA.[2] This results in a decreased frequency of chloride channel opening in the presence of GABA, thereby reducing the inhibitory postsynaptic current.[6] This diminished inhibitory signaling leads to an overall increase in neuronal excitability.

dot

DMCM_Mechanism_of_Action cluster_gabaa_receptor GABA-A Receptor cluster_neuron Postsynaptic Neuron GABA GABA GABA_Site GABA Binding Site GABA->GABA_Site Binds DMCM DMCM BZD_Site Benzodiazepine Site DMCM->BZD_Site Binds Chloride_Channel Chloride Ion Channel (Closed/Reduced Opening) BZD_Site->Chloride_Channel Reduces GABA Efficacy Reduced_Cl_Influx Reduced Cl⁻ Influx Chloride_Channel->Reduced_Cl_Influx Leads to Membrane_Potential Decreased Hyperpolarization (Increased Excitability) Reduced_Cl_Influx->Membrane_Potential

Caption: Mechanism of DMCM as a Benzodiazepine Inverse Agonist.

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a basis for experimental design and interpretation.

Table 1: In Vitro Binding Affinity of this compound

This table presents the inhibitor constant (Ki) values of DMCM for various human recombinant GABA-A receptor subtypes, indicating its binding affinity.

Receptor SubtypeKi (nM)Reference
α1β3γ210[3]
α2β3γ213[3]
α3β3γ27.5[3]
α5β3γ22.2[3]
Table 2: In Vivo Dose-Response Data for this compound

This table provides a summary of effective doses of DMCM for inducing specific behavioral or physiological effects in rodents.

SpeciesEffectDose Range (mg/kg, i.p.)Reference
MouseAnxiogenic (Elevated Plus Maze)0.5 - 1.5[7]
RatProlonged Immobility (Forced Swim Test)1.0[8]
RatSeizure Induction (Limbic Motor Seizures)0.2 - 0.4[9]
RatSeizure Induction (Tonic-Clonic Seizures)> 0.4[9]

Experimental Protocols

Detailed methodologies for key experiments used to characterize the effects of this compound are provided below.

Radioligand Binding Assay for GABA-A Receptors

This protocol is adapted for determining the binding affinity of DMCM through competitive displacement of a radiolabeled ligand.

Objective: To determine the Ki of DMCM for the benzodiazepine binding site on the GABA-A receptor.

Materials:

  • [³H]-Ro 15-1788 (flumazenil) as the radioligand.

  • This compound.

  • Unlabeled Ro 15-1788 for non-specific binding determination.

  • Rat brain tissue (cortex or whole brain).

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation cocktail.

Procedure:

  • Membrane Preparation:

    • Homogenize rat brain tissue in ice-cold Homogenization Buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

    • Wash the pellet by resuspension in fresh Homogenization Buffer and recentrifugation. Repeat this step three times to remove endogenous GABA.

    • Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 1 mg/mL.

  • Binding Assay:

    • Set up assay tubes containing:

      • A fixed concentration of [³H]-Ro 15-1788 (typically at or below its Kd).

      • Varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

      • Assay Buffer to a final volume of 500 µL.

      • For non-specific binding, use a high concentration of unlabeled Ro 15-1788 (e.g., 1 µM).

    • Add the membrane preparation (approximately 100 µg of protein) to each tube.

    • Incubate at 4°C for 60 minutes.

    • Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) presoaked in Assay Buffer.

    • Wash the filters rapidly with ice-cold Assay Buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each DMCM concentration by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the DMCM concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of DMCM that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

dot

Radioligand_Binding_Workflow start Start prep Membrane Preparation (Rat Brain Homogenate) start->prep assay_setup Assay Setup ([³H]-Ro 15-1788 + DMCM) prep->assay_setup incubation Incubation (4°C, 60 min) assay_setup->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation analysis Data Analysis (IC₅₀ and Ki Calculation) scintillation->analysis end End analysis->end

Caption: Workflow for Radioligand Binding Assay.
Elevated Plus Maze (EPM) Test

This protocol outlines the procedure for assessing the anxiogenic effects of DMCM in rodents.

Objective: To measure anxiety-like behavior in rodents following DMCM administration.

Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

Procedure:

  • Administer this compound or vehicle (e.g., saline) intraperitoneally (i.p.) to the animals. A dose range of 0.5-1.5 mg/kg is typically used for mice.[7]

  • Allow a 30-minute pre-treatment period for the drug to take effect.

  • Place the animal in the center of the maze, facing an open arm.

  • Allow the animal to explore the maze for a 5-minute period.

  • Record the session using a video camera for later analysis.

  • Between trials, clean the maze thoroughly to remove any olfactory cues.

Data Analysis:

  • Time spent in the open arms.

  • Number of entries into the open arms.

  • Time spent in the closed arms.

  • Number of entries into the closed arms.

  • An anxiogenic effect is indicated by a significant decrease in the time spent and the number of entries into the open arms compared to the vehicle-treated group.

Forced Swim Test (FST)

This protocol is used to evaluate the effects of DMCM on behavioral despair.

Objective: To assess the effect of DMCM on immobility time in a stressful situation.

Apparatus: A transparent cylindrical container filled with water.

Procedure:

  • Administer this compound (e.g., 1.0 mg/kg, i.p. for rats) or vehicle.[8]

  • After a 30-minute pre-treatment period, gently place the animal into the water cylinder for a 6-minute session.

  • Record the session for subsequent scoring.

  • The primary behavior scored is immobility, defined as the cessation of struggling and remaining floating in the water, making only movements necessary to keep the head above water.

  • Typically, scoring is performed during the last 4 minutes of the 6-minute test.

Data Analysis:

  • Total duration of immobility.

  • An increase in immobility time is interpreted as a pro-depressive or anxiety-like effect.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is used to study the effect of DMCM on GABA-A receptor function.

Objective: To measure the effect of DMCM on GABA-evoked chloride currents.

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the subunits of the desired GABA-A receptor subtype.

  • Two-electrode voltage clamp setup.

  • GABA.

  • This compound.

Procedure:

  • Inject the Xenopus oocytes with the cRNA for the GABA-A receptor subunits and incubate for 2-4 days to allow for receptor expression.

  • Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage recording and one for current injection).

  • Clamp the membrane potential at a holding potential of -60 mV.

  • Perfuse the oocyte with a solution containing a specific concentration of GABA to elicit a baseline current.

  • Co-apply GABA and varying concentrations of DMCM to the oocyte.

  • Record the changes in the GABA-evoked current in the presence of DMCM.

Data Analysis:

  • Measure the peak amplitude of the GABA-evoked current in the absence and presence of DMCM.

  • Calculate the percentage inhibition of the GABA current by DMCM.

  • Construct a concentration-response curve to determine the IC₅₀ of DMCM for the specific GABA-A receptor subtype.

Assessment of DMCM-Induced Seizures

This protocol describes the observation and quantification of seizure activity induced by DMCM.

Objective: To determine the convulsive dose and characterize the seizure phenotype induced by DMCM.

Procedure:

  • Administer this compound (i.p.) to rodents at various doses (e.g., 0.2-1.0 mg/kg for rats).[9]

  • Immediately after injection, place the animal in an observation chamber.

  • Observe and score the seizure activity for a period of at least 30 minutes.

  • Seizure severity can be scored using a modified Racine scale, which includes stages from facial clonus to generalized tonic-clonic seizures with loss of posture.

Data Analysis:

  • Latency to the first seizure.

  • Duration of seizures.

  • Maximum seizure score reached.

  • Percentage of animals exhibiting each seizure stage at each dose.

  • Calculation of the convulsive dose 50 (CD₅₀).

Signaling and Experimental Logic

The following diagram illustrates the logical flow of how DMCM's interaction with the GABA-A receptor leads to observable in vivo effects, and the experimental assays used to measure these outcomes.

dot

DMCM_Experimental_Logic cluster_molecular Molecular Level cluster_cellular Cellular Level cluster_behavioral Behavioral/Physiological Level cluster_assays Experimental Assays DMCM_Binding DMCM binds to Benzodiazepine Site Receptor_Conformation Conformational Change in GABA-A Receptor DMCM_Binding->Receptor_Conformation Radioligand_Assay Radioligand Binding DMCM_Binding->Radioligand_Assay Reduced_Chloride_Flux Reduced GABA-gated Chloride Influx Receptor_Conformation->Reduced_Chloride_Flux Neuronal_Hyperexcitability Neuronal Hyperexcitability Reduced_Chloride_Flux->Neuronal_Hyperexcitability TEVC_Assay Two-Electrode Voltage Clamp Reduced_Chloride_Flux->TEVC_Assay Anxiety Anxiety-like Behavior Neuronal_Hyperexcitability->Anxiety Seizures Seizures Neuronal_Hyperexcitability->Seizures Behavioral_Despair Behavioral Despair Neuronal_Hyperexcitability->Behavioral_Despair EPM_Test Elevated Plus Maze Anxiety->EPM_Test Seizure_Assay Seizure Scoring Seizures->Seizure_Assay FST_Test Forced Swim Test Behavioral_Despair->FST_Test

Caption: Logical Flow from Molecular Action to In Vivo Effects of DMCM.

Conclusion

This compound is a powerful research tool for investigating the role of the GABA-A receptor in health and disease. Its properties as a benzodiazepine inverse agonist allow for the controlled reduction of GABAergic inhibition, providing a model for studying conditions of neuronal hyperexcitability such as anxiety and epilepsy. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers to effectively design, execute, and interpret studies involving this compound. A thorough understanding of its mechanism of action and its effects in various experimental paradigms is crucial for advancing our knowledge of GABAergic modulation and for the development of novel therapeutics targeting the GABA-A receptor.

References

Investigating the Neurochemical Effects of DMCM Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neurochemical effects of Methyl 6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate hydrochloride (DMCM hydrochloride), a potent inverse agonist of the benzodiazepine binding site on the γ-aminobutyric acid type A (GABA-A) receptor. This document synthesizes key findings on its mechanism of action, binding affinity, and in vivo effects, offering a foundational resource for professionals in neuroscience research and drug development.

Core Mechanism of Action

This compound exerts its effects by acting as a negative allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2] Unlike benzodiazepine agonists which enhance the effect of GABA, DMCM binds to the benzodiazepine site and reduces the receptor's activity.[2][3] This inverse agonism leads to a decreased influx of chloride ions through the receptor's channel, resulting in reduced neuronal inhibition and a state of increased neuronal excitability.[3] This fundamental action underlies the compound's characteristic proconvulsant and anxiogenic properties.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound's interaction with the GABA-A receptor.

Table 1: Binding Affinity of this compound for Human GABA-A Receptor Subtypes

Receptor SubtypeKi (nM)
α1β3γ210
α2β3γ213
α3β3γ27.5
α5β3γ22.2

Data sourced from publicly available information.

Table 2: In Vivo Seizure Induction Doses in Rodents

SpeciesRoute of AdministrationSeizure TypeEffective Dose Range (mg/kg)
MiceIntraperitoneal (i.p.)Clonic Seizures0.048 mmol/kg (approx. 16.8 mg/kg)
Rats (Adult)Intraperitoneal (i.p.)Limbic Motor Seizures1
Rats (Neonatal)Intraperitoneal (i.p.)Limbic Motor Seizures0.2 - 0.4

Note: Effective doses can vary significantly based on the animal's age, strain, and the specific experimental conditions.[4][5]

Experimental Protocols and Methodologies

The following sections provide detailed methodologies for key experimental approaches used to characterize the neurochemical effects of this compound. These protocols are representative and may require optimization for specific experimental contexts.

Radioligand Binding Assay for GABA-A Receptors

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the benzodiazepine binding site on the GABA-A receptor in rodent brain tissue.

Materials:

  • Rodent brain tissue (e.g., cortex, hippocampus)

  • [³H]-Flunitrazepam (radioligand)

  • This compound (unlabeled competitor)

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Scintillation fluid

  • Glass fiber filters

  • Homogenizer

  • Centrifuge

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Dissect and homogenize brain tissue in 20 volumes of ice-cold binding buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

    • Wash the pellet by resuspending in fresh binding buffer and repeating the centrifugation step.

    • Resuspend the final pellet in binding buffer to a protein concentration of approximately 1 mg/mL.

  • Binding Assay:

    • In a 96-well plate, combine:

      • 100 µL of the membrane preparation

      • 50 µL of [³H]-Flunitrazepam (at a final concentration close to its Kd)

      • 50 µL of varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M)

    • For total binding, add 50 µL of binding buffer instead of DMCM.

    • For non-specific binding, add 50 µL of a high concentration of a non-radiolabeled benzodiazepine agonist (e.g., 10 µM Diazepam).

    • Incubate the plate at 4°C for 60 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with 5 mL of ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of DMCM that inhibits 50% of specific [³H]-Flunitrazepam binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the procedure for measuring the effect of this compound on GABA-evoked currents in cultured neurons or heterologous expression systems (e.g., HEK293 cells or Xenopus oocytes expressing GABA-A receptors).

Materials:

  • Cultured neurons or transfected cells

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.

  • Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2 with KOH.

  • GABA stock solution

  • This compound stock solution

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulators

  • Borosilicate glass capillaries for patch pipettes

Procedure:

  • Cell Preparation:

    • Plate cells on coverslips suitable for microscopy and electrophysiological recording.

    • Allow cells to adhere and grow to an appropriate confluency.

  • Recording Setup:

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

    • Mount the coverslip in a recording chamber on the stage of an inverted microscope and perfuse with external solution.

    • Approach a target cell with the patch pipette and form a giga-ohm seal (>1 GΩ) with the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

  • Data Acquisition:

    • Clamp the cell membrane potential at -60 mV.

    • Establish a stable baseline recording.

    • Apply GABA at a concentration that elicits a submaximal current (e.g., EC20) to establish a control response.

    • After a washout period, co-apply the same concentration of GABA with varying concentrations of this compound.

    • Record the resulting currents.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked currents in the absence and presence of DMCM.

    • Express the current in the presence of DMCM as a percentage of the control GABA response.

    • Plot the percentage of inhibition against the logarithm of the DMCM concentration to generate a concentration-response curve and determine the IC50 value.

In Vivo Seizure Induction and Monitoring

This protocol outlines a method for inducing and monitoring seizures in rodents following the administration of this compound.

Materials:

  • Adult male mice or rats

  • This compound solution (dissolved in a vehicle such as saline with a small amount of acid, pH adjusted)

  • Observation chambers

  • Video recording equipment

  • Behavioral scoring system (e.g., a modified Racine scale)

Procedure:

  • Animal Preparation and Acclimation:

    • Acclimate the animals to the testing room and observation chambers for at least 30 minutes prior to injection.

  • Drug Administration:

    • Administer this compound via intraperitoneal (i.p.) injection at a pre-determined dose.[4] A dose-response study is recommended to establish the convulsive threshold in the specific animal strain and laboratory conditions.

  • Behavioral Observation and Scoring:

    • Immediately after injection, place the animal in the observation chamber and begin video recording.

    • Observe the animal continuously for at least 30 minutes for the onset and severity of seizure activity.

    • Score the seizure behavior at regular intervals (e.g., every 5 minutes) using a standardized scale. A modified Racine scale for chemically induced seizures may include the following stages:

      • Stage 1: Mouth and facial movements

      • Stage 2: Head nodding

      • Stage 3: Forelimb clonus

      • Stage 4: Rearing with forelimb clonus

      • Stage 5: Rearing and falling (loss of postural control) with generalized tonic-clonic seizures

    • Record the latency to the first seizure and the maximum seizure stage reached for each animal.

  • Data Analysis:

    • Analyze the latency to seizure onset, the duration of seizures, and the maximum seizure score.

    • Compare these parameters across different dose groups to characterize the proconvulsant activity of DMCM.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the neurochemical investigation of this compound.

DMCM_Mechanism_of_Action cluster_GABA_A_Receptor GABA-A Receptor cluster_Neuron Postsynaptic Neuron GABA GABA Receptor GABA-A Receptor (Benzodiazepine Site) GABA->Receptor Binds DMCM DMCM DMCM->Receptor Binds (Inverse Agonist) Channel Chloride (Cl⁻) Channel Receptor->Channel Reduces Gating Frequency Influx Reduced Cl⁻ Influx Channel->Influx Hyperpolarization Decreased Hyperpolarization Influx->Hyperpolarization Excitability Increased Neuronal Excitability Hyperpolarization->Excitability

Caption: Mechanism of action of this compound at the GABA-A receptor.

Radioligand_Binding_Workflow A Brain Tissue Homogenization B Membrane Preparation (Centrifugation) A->B C Incubation: Membranes + [³H]-Radioligand + DMCM (competitor) B->C D Filtration & Washing C->D E Scintillation Counting D->E F Data Analysis (IC50/Ki Determination) E->F

Caption: Experimental workflow for a radioligand binding assay.

In_Vivo_Seizure_Workflow A Animal Acclimation B DMCM Administration (i.p.) A->B C Behavioral Observation & Video Recording B->C D Seizure Scoring (Racine Scale) C->D E Data Analysis (Latency, Severity) D->E

Caption: Workflow for in vivo seizure induction and monitoring.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the GABA-A receptor system in various physiological and pathological processes. Its potent inverse agonist activity provides a means to probe the consequences of reduced GABAergic inhibition, offering insights into the mechanisms of anxiety, epilepsy, and other neurological disorders. The experimental protocols and data presented in this guide serve as a foundational resource for researchers aiming to further elucidate the complex neurochemical effects of this compound. Further research is warranted to establish a more comprehensive profile of its pharmacokinetics and functional effects at the cellular level.

References

Unraveling the Structure-Activity Relationship of DMCM Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Methyl 6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate hydrochloride (DMCM hydrochloride) is a potent inverse agonist of the benzodiazepine binding site on the γ-aminobutyric acid type A (GABA-A) receptor. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of DMCM, offering valuable insights for researchers and professionals engaged in the development of novel therapeutics targeting the central nervous system. Through a comprehensive review of existing literature, this document outlines the key structural features of the DMCM molecule that govern its affinity and efficacy at the GABA-A receptor, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Mechanism of Action: Negative Allosteric Modulation of the GABA-A Receptor

DMCM exerts its pharmacological effects by acting as a negative allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2] Unlike agonists which enhance the effect of GABA, DMCM binds to the benzodiazepine site located at the interface of the α and γ subunits of the receptor and reduces the ability of GABA to open the chloride ion channel.[3][4] This reduction in chloride influx leads to a decrease in neuronal inhibition, resulting in the characteristic anxiogenic and convulsant effects observed with DMCM administration.[1][2]

Signaling Pathway of DMCM at the GABA-A Receptor

GABA-A Receptor Signaling with DMCM cluster_membrane Cell Membrane GABA GABA GABA_Site GABA Binding Site (α/β interface) GABA->GABA_Site Binds DMCM DMCM BZD_Site Benzodiazepine Site (α/γ interface) DMCM->BZD_Site Binds GABA_A_Receptor GABA-A Receptor (α, β, γ subunits) Ion_Channel Cl- Channel GABA_Site->Ion_Channel Opens BZD_Site->Ion_Channel Reduces GABA efficacy Hyperpolarization Reduced Hyperpolarization Ion_Channel->Hyperpolarization Decreased Cl- influx Neuronal_Excitation Increased Neuronal Excitability Hyperpolarization->Neuronal_Excitation

Caption: DMCM binds to the benzodiazepine site on the GABA-A receptor, negatively modulating GABA's effect.

Structure-Activity Relationship (SAR) of DMCM and its Analogs

The affinity and intrinsic activity of β-carbolines, including DMCM, at the benzodiazepine binding site are highly dependent on the nature and position of substituents on the tricyclic ring system. The following table summarizes key SAR findings for modifications at various positions of the β-carboline scaffold.

PositionModificationEffect on Affinity/ActivityReference(s)
C3 Ester (e.g., methyl ester in DMCM)Generally required for high affinity. The size and nature of the ester can influence efficacy (inverse agonist, antagonist, or agonist).[3]
AmideCan maintain high affinity. N-alkylation of the amide can modulate activity.[1]
KetoneCan result in compounds with inverse agonist properties.[3]
C4 Small alkyl (e.g., ethyl in DMCM)Generally enhances inverse agonist activity and affinity.[1]
MethoxymethylCan lead to antagonist or partial agonist properties.[1]
C6, C7 Methoxy groups (as in DMCM)Contribute to high affinity and inverse agonist efficacy.[1]
Other alkoxy groupsCan modulate affinity and efficacy.[1]
N9 Unsubstituted (NH)Generally preferred for inverse agonist activity.[5]
AlkylationCan decrease affinity and alter the activity profile.[5]

Quantitative Data on this compound Activity

The following tables present quantitative data on the binding affinity of this compound for various GABA-A receptor subtypes.

Table 1: Binding Affinities (Ki) of DMCM for Human Recombinant GABA-A Receptor Subtypes

Receptor SubtypeKi (nM)
α1β3γ210
α2β3γ213
α3β3γ27.5
α5β3γ22.2

Data sourced from commercially available information.

Table 2: Dissociation Constants (Kd) of [3H]DMCM Binding in Rat Brain Regions

Brain RegionHigh-Affinity Site Kd (nM)Low-Affinity Site Kd (nM)
Hippocampus0.5 - 0.83 - 6
Cortex0.5 - 0.83 - 6

Data from radioligand binding studies.

Experimental Protocols

Radioligand Binding Assay for DMCM Analogs

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the benzodiazepine binding site on the GABA-A receptor using [3H]flunitrazepam as the radioligand.

Materials:

  • Rat cortical membranes (prepared as a source of GABA-A receptors)

  • [3H]flunitrazepam (specific activity ~80 Ci/mmol)

  • This compound (or other test compounds)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Non-specific binding control: Diazepam (10 µM)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat cerebral cortices in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the resulting supernatant at 20,000 x g for 20 minutes to pellet the membranes. Wash the pellet by resuspension in fresh assay buffer and repeat the centrifugation. Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • 50 µL of assay buffer (for total binding) or 50 µL of 10 µM Diazepam (for non-specific binding) or 50 µL of test compound at various concentrations.

    • 50 µL of [3H]flunitrazepam (final concentration ~1 nM).

    • 100 µL of the prepared rat cortical membrane suspension (final protein concentration ~100 µ g/well ).

  • Incubation: Incubate the plate at 4°C for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow for SAR Study

SAR_Workflow cluster_design Compound Design & Synthesis cluster_testing In Vitro & In Vivo Testing cluster_analysis Data Analysis & Iteration A Lead Compound (DMCM) B SAR Hypothesis (e.g., modify C3, C4, C6/7) A->B C Design Analogs B->C D Chemical Synthesis C->D E Radioligand Binding Assay (Affinity - Ki) D->E F Electrophysiology (Functional Activity - Efficacy) D->F H Analyze SAR Data E->H G In Vivo Behavioral Assays (e.g., Anxiogenic/Convulsant Models) F->G F->H G->H I Refine SAR Hypothesis H->I J Design New Analogs I->J J->C Iterative Cycle

Caption: A typical workflow for a structure-activity relationship (SAR) study of GABA-A receptor modulators.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the functional effects of DMCM on GABA-A receptors in cultured neurons.

Materials:

  • Cultured primary neurons (e.g., hippocampal or cortical neurons) or a cell line expressing GABA-A receptors.

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4.

  • Internal solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 1 EGTA, 2 ATP-Mg, 0.3 GTP-Na, pH 7.2.

  • GABA

  • This compound

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator

  • Borosilicate glass pipettes (3-5 MΩ resistance)

Procedure:

  • Cell Preparation: Plate neurons on coverslips and culture for 7-14 days.

  • Recording Setup: Place a coverslip with cultured neurons in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with external solution at a rate of 1-2 mL/min.

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Whole-Cell Configuration: Approach a neuron with the patch pipette and apply gentle suction to form a giga-ohm seal (>1 GΩ). Apply a brief pulse of negative pressure to rupture the cell membrane and establish the whole-cell configuration.

  • Voltage Clamp: Clamp the membrane potential at -60 mV.

  • GABA Application: Apply GABA (e.g., 1-10 µM) to the neuron using a rapid application system to elicit a baseline GABA-A receptor-mediated current.

  • DMCM Application: Co-apply DMCM (at various concentrations) with GABA to determine its effect on the GABA-evoked current.

  • Data Acquisition and Analysis: Record the currents using a patch-clamp amplifier and appropriate software. Measure the peak amplitude of the GABA-evoked currents in the absence and presence of DMCM. Calculate the percentage inhibition of the GABA response by DMCM at each concentration to determine its IC50 value.

Conclusion

The structure-activity relationship of this compound is well-defined, with specific substitutions on the β-carboline ring system dictating its high affinity and inverse agonist activity at the benzodiazepine site of the GABA-A receptor. The ethyl group at C4 and the methoxy groups at C6 and C7 are crucial for its potent effects. The experimental protocols provided herein offer a framework for the continued exploration of the SAR of novel β-carboline derivatives. A thorough understanding of these relationships is paramount for the rational design of new chemical entities with tailored pharmacological profiles, potentially leading to the development of novel therapeutics for a range of neurological and psychiatric disorders. The visualization of the signaling pathway and experimental workflow further aids in conceptualizing the complex interplay between chemical structure and biological function.

References

The Historical Trajectory of DMCM Hydrochloride: A Foundational Tool in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate (DMCM) hydrochloride stands as a pivotal molecule in the history of neuroscience. Its discovery and subsequent characterization as a potent benzodiazepine receptor inverse agonist revolutionized the understanding of the GABA-A receptor complex and its role in anxiety, epilepsy, and memory. This technical guide provides a comprehensive historical overview of DMCM's use in neuroscience research, detailing its mechanism of action, key experimental findings, and the methodologies that underpinned these discoveries.

Historical Context and Initial Discovery

DMCM emerged in the early 1980s from the chemical class of β-carbolines and was quickly identified as a compound with high affinity for the benzodiazepine binding site of the GABA-A receptor[1]. Initial studies revealed its potent convulsant properties in animal models, an effect opposite to the anticonvulsant and anxiolytic effects of classical benzodiazepines like diazepam[1]. This discovery was instrumental in solidifying the concept of "inverse agonism" at the benzodiazepine receptor, where a ligand binding to the receptor produces a functional response opposite to that of an agonist[2]. This finding suggested that the benzodiazepine receptor could allosterically modulate the GABA-A receptor's function in a bidirectional manner[2].

Mechanism of Action

DMCM exerts its effects by binding to the benzodiazepine site on the GABA-A receptor, a ligand-gated ion channel that is the primary mediator of fast inhibitory neurotransmission in the central nervous system. Unlike benzodiazepine agonists which enhance the effect of GABA, DMCM reduces the GABA-activated chloride ion influx. This is achieved by decreasing the affinity of the receptor for GABA and reducing the frequency of channel opening, thereby attenuating GABAergic inhibition and leading to a state of neuronal hyperexcitability[3]. This mechanism of action underlies its observed proconvulsant, anxiogenic, and, under certain conditions, memory-enhancing effects.

Data Presentation: Quantitative Insights into DMCM's Profile

The following tables summarize key quantitative data from seminal studies on DMCM hydrochloride, providing a comparative overview of its binding affinity and in vivo efficacy.

Binding Affinity of [3H]DMCM in Rat Brain Membranes
Parameter Value
High-affinity site (KD)0.5-0.8 nM
Low-affinity site (KD)3-6 nM
Source: Braestrup et al., 1983
In Vivo Efficacy of DMCM in Rodent Models
Experimental Model Species Effective Dose Range Observed Effect
Seizure InductionMice/Rats3 mg/kg (i.p.)Convulsions
Fear-Induced AnalgesiaRats0.25-1.0 mg/kgSuppression of pain response
Conditioned Taste AversionRats0.55-0.6 mg/kg (i.p.)Discriminative stimulus
Active Avoidance (Improvement)Rats0.1 mg/kg (i.p.)Promnesic effects
Forced Swim TestRats0.1 mg/kg (i.p.)Antidepressant-like effects
Sources: Braestrup et al., 1983; Helmstetter et al., 1992; Mayo et al., 1994; Zbukvic et al., 2012

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for key experiments involving this compound. Due to the limited availability of the full-text of some older publications, these protocols are synthesized from available abstracts and general laboratory procedures.

Seizure Induction and Antagonist Studies
  • Objective: To characterize the convulsant effects of DMCM and identify potential antagonists.

  • Animal Model: Male and female mice and rats.

  • Methodology:

    • Animals are housed under standard laboratory conditions with ad libitum access to food and water.

    • DMCM is dissolved in a suitable vehicle (e.g., saline with a few drops of Tween 80) for intraperitoneal (i.p.) injection.

    • A dose-response curve is established by administering various doses of DMCM (e.g., 1-10 mg/kg, i.p.) to different groups of animals.

    • Animals are observed for the onset, duration, and severity of seizures (e.g., clonic, tonic-clonic).

    • For antagonist studies, potential antagonists (e.g., diazepam, Ro 15-1788) are administered at various time points before the injection of a convulsant dose of DMCM.

    • The ability of the antagonist to prevent or delay the onset of seizures is recorded.

  • Data Analysis: The dose of DMCM required to induce seizures in 50% of the animals (CD50) is calculated. For antagonist studies, the dose of the antagonist required to protect 50% of the animals from DMCM-induced seizures (ED50) is determined.

Fear Conditioning and Analgesia
  • Objective: To investigate the role of DMCM in fear and fear-related responses like analgesia.

  • Animal Model: Male rats.

  • Methodology:

    • Conditioning Phase:

      • Rats are placed in a distinct conditioning chamber.

      • After a baseline period, an unconditional stimulus (US), a mild footshock, is delivered. In the context of this experiment, DMCM injection (0.25-1.0 mg/kg, i.p.) serves as the US to induce a state of fear.

      • The environmental cues of the chamber become the conditional stimulus (CS).

    • Testing Phase:

      • On a subsequent day, rats are returned to the conditioning chamber (the CS) without the administration of DMCM.

      • "Freezing" behavior (i.e., complete immobility except for respiration) is recorded as a measure of conditioned fear.

      • To assess analgesia, a formalin test can be performed where a dilute formalin solution is injected into the paw, and the time spent licking the paw is measured. A reduction in licking time indicates analgesia.

  • Data Analysis: The duration of freezing in the testing phase is compared between DMCM-treated and control groups. In the analgesia test, the paw licking time is compared.

Conditioned Taste Aversion
  • Objective: To determine if the internal state induced by DMCM can serve as a discriminative stimulus.

  • Animal Model: Male rats.

  • Methodology:

    • Acquisition Phase:

      • Water-deprived rats are given access to a novel-tasting solution (e.g., saccharin).

      • Immediately after drinking, one group of rats is injected with DMCM (0.55-0.6 mg/kg, i.p.), and a control group is injected with saline.

    • Testing Phase:

      • After a recovery period, rats are given a two-bottle choice between the novel-tasting solution and water.

  • Data Analysis: The preference for the novel-tasting solution is calculated (volume of novel solution consumed / total volume consumed). A lower preference score in the DMCM-treated group indicates a conditioned taste aversion.

Mandatory Visualizations

Signaling Pathway

GABA_A_Receptor_Modulation cluster_receptor GABA-A Receptor cluster_ligands Ligands cluster_effects Cellular Effects GABA_A α β γ α β Cl_influx Chloride Ion Influx GABA_A->Cl_influx Opens Channel GABA GABA GABA->GABA_A:f1 Binds to α/β interface Benzodiazepine Benzodiazepine (Agonist) Benzodiazepine->GABA_A:f2 Binds to α/γ interface Benzodiazepine->Cl_influx Enhances GABA effect (Increased frequency) DMCM DMCM (Inverse Agonist) DMCM->GABA_A:f2 Binds to α/γ interface DMCM->Cl_influx Reduces GABA effect (Decreased frequency) Hyperpolarization Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization Depolarization Reduced Hyperpolarization (Disinhibition) Cl_influx->Depolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition Leads to Disinhibition Neuronal Excitation Depolarization->Disinhibition Leads to

Caption: GABA-A receptor modulation by agonists and inverse agonists.

Experimental Workflow: Fear Conditioning

Fear_Conditioning_Workflow cluster_day1 Day 1: Conditioning cluster_day2 Day 2: Testing cluster_data Data Analysis acclimation Acclimation to Conditioning Chamber dmcm_injection DMCM Injection (Unconditional Stimulus) acclimation->dmcm_injection 3-5 min association Association of Chamber Cues (Conditional Stimulus) with Fear State dmcm_injection->association re_exposure Re-exposure to Conditioning Chamber association->re_exposure 24 hours freezing_measurement Measurement of Freezing Behavior re_exposure->freezing_measurement analgesia_test Analgesia Test (e.g., Formalin Test) freezing_measurement->analgesia_test Optional comparison Compare Freezing Duration and Pain Response between DMCM and Control Groups freezing_measurement->comparison analgesia_test->comparison

Caption: Experimental workflow for DMCM-induced fear conditioning.

Conclusion

This compound has been an indispensable pharmacological tool in neuroscience. Its characterization as a benzodiazepine receptor inverse agonist provided profound insights into the allosteric modulation of the GABA-A receptor and its significance in regulating neuronal excitability. The historical research conducted with DMCM has laid a crucial foundation for our current understanding of anxiety disorders, epilepsy, and the neurobiological basis of memory. While newer, more subtype-selective ligands have since been developed, the foundational knowledge gained from studies with DMCM continues to inform and guide contemporary neuroscience research and drug development.

References

The Discovery and Initial Characterization of DMCM Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate (DMCM) hydrochloride is a potent ligand of the benzodiazepine binding site on the γ-aminobutyric acid type A (GABA-A) receptor.[1] Unlike classical benzodiazepines which are positive allosteric modulators, DMCM acts as a non-selective full inverse agonist.[2] This property makes it a valuable pharmacological tool for investigating the roles of the GABA-A receptor system in various physiological and pathological processes, including anxiety, convulsions, and memory.[1][3] This technical guide provides an in-depth overview of the discovery, synthesis, and initial characterization of DMCM hydrochloride, with a focus on its mechanism of action, binding affinity, and physiological effects. Detailed experimental protocols for its characterization are also provided.

Discovery and Synthesis

The discovery of β-carbolines as ligands for the benzodiazepine receptor emerged from the search for endogenous modulators of the GABA-A receptor. These compounds, including DMCM, were identified as potent agents that could induce effects opposite to those of benzodiazepines, leading to the concept of inverse agonism.[4]

The synthesis of this compound and other 3-substituted β-carbolines generally follows established chemical procedures. A common approach involves the Pictet-Spengler reaction, where a tryptamine derivative is condensed with an appropriate aldehyde or keto acid, followed by subsequent modification of the resulting β-carboline scaffold.[5]

Mechanism of Action

This compound exerts its effects by binding to the benzodiazepine site on the GABA-A receptor, a ligand-gated ion channel permeable to chloride ions (Cl⁻).[2][6] As an inverse agonist, DMCM reduces the constitutive activity of the GABA-A receptor. This leads to a decrease in the frequency of chloride channel opening, thereby reducing the influx of chloride ions into the neuron.[7][8] The consequence of this reduced chloride influx is a decrease in the hyperpolarizing inhibitory postsynaptic potential (IPSP), leading to increased neuronal excitability.[2][7] This mechanism is the basis for the convulsant and anxiogenic properties of DMCM.[1][3]

GABA_A_Receptor_DMCM cluster_receptor GABA-A Receptor cluster_ligands Ligands cluster_effects Cellular Effects receptor {GABA-A Receptor | { GABA Binding Site |  Benzodiazepine Binding Site} |  Chloride Ion Channel} Cl_influx Chloride Influx receptor:cl->Cl_influx Opens Depolarization Depolarization (Excitation) receptor:cl->Depolarization Leads to GABA GABA GABA->receptor:gaba DMCM DMCM DMCM->receptor:bz DMCM->receptor:cl Reduces Opening Hyperpolarization Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization Increases

Figure 1. DMCM interaction with the GABA-A receptor.

Quantitative Data

The binding affinity and physiological effects of this compound have been quantified in various studies. The following tables summarize key quantitative data.

Table 1: Binding Affinity of DMCM for Human Recombinant GABA-A Receptor Subtypes

Receptor SubtypeKi (nM)
α1β3γ210[2]
α2β3γ213[2]
α3β3γ27.5[2]
α5β3γ22.2[2]

Table 2: In Vivo Effects of DMCM in Rodent Models

Animal ModelTestDose RangeObserved Effect
MiceConvulsions3 mg/kg (i.p.)Induction of clonic seizures
RatsElevated Plus-Maze0.3-1.0 mg/kg (i.p.)Anxiogenic-like effects
MiceForced Swim Test0.1 mg/kg (i.p.)Decreased immobility time (antidepressant-like effect)

Experimental Protocols

Detailed methodologies for the characterization of this compound are crucial for reproducible research. The following sections provide outlines for key experimental protocols.

Radioligand Binding Assay

This assay is used to determine the binding affinity of DMCM for the benzodiazepine receptor.

Radioligand_Binding_Workflow A Prepare Rat Cortical Membranes B Incubate Membranes with [3H]-Flumazenil (Radioligand) and varying concentrations of DMCM A->B Add to assay tubes C Separate Bound and Free Radioligand (e.g., via filtration) B->C After incubation D Quantify Radioactivity of Bound Ligand (Liquid Scintillation Counting) C->D Measure radioactivity E Data Analysis (Calculate IC50 and Ki values) D->E Analyze data

Figure 2. Radioligand binding assay workflow.

Methodology:

  • Membrane Preparation: Homogenize rat cortical tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended in fresh buffer.[9]

  • Incubation: In assay tubes, combine the prepared membranes, a fixed concentration of a radiolabeled benzodiazepine site ligand (e.g., [³H]-flumazenil), and varying concentrations of unlabeled this compound.[9] Incubate at a controlled temperature (e.g., 0-4°C) for a specific duration to reach equilibrium.[9]

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.[10]

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter.[10]

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of DMCM. Determine the IC₅₀ value (the concentration of DMCM that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve. Calculate the equilibrium dissociation constant (Ki) for DMCM using the Cheng-Prusoff equation.[11]

In Vivo Electrophysiology

This technique is used to measure the effects of DMCM on neuronal activity in the brains of living animals.

Methodology:

  • Animal Preparation: Anesthetize a rat and place it in a stereotaxic frame.[12] Perform surgery to expose the brain region of interest (e.g., the hippocampus).

  • Electrode Implantation: Slowly lower a recording microelectrode into the target brain region.[12]

  • Drug Administration: Administer this compound systemically (e.g., via intraperitoneal injection) or locally through a microinjection cannula.

  • Recording: Record the extracellular electrical activity of individual neurons (single-unit activity) or populations of neurons (local field potentials) before and after drug administration.[13]

  • Data Analysis: Analyze the recorded neuronal firing rates, patterns, and oscillatory activity to determine the effect of DMCM on neuronal excitability.[13]

Behavioral Assays

This test is used to assess anxiety-like behavior in rodents.

Methodology:

  • Apparatus: The elevated plus-maze consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.[14]

  • Procedure: Place the animal in the center of the maze and allow it to explore freely for a set period (e.g., 5 minutes).[15]

  • Data Collection: Record the time spent in and the number of entries into the open and closed arms using a video tracking system.[15]

  • Data Analysis: An anxiogenic effect of DMCM is indicated by a significant decrease in the time spent in and the number of entries into the open arms compared to a vehicle-treated control group.[16]

This test is used to assess behavioral despair, which can be relevant to the study of depression and antidepressant drug action.

Methodology:

  • Apparatus: A cylindrical container filled with water at a controlled temperature (e.g., 23-25°C).[17] The depth of the water should be sufficient to prevent the animal from touching the bottom with its tail or feet.[18]

  • Procedure: Place the mouse in the water cylinder for a 6-minute session.[17][19]

  • Data Collection: Record the animal's behavior, specifically the duration of immobility (floating without struggling).[17]

  • Data Analysis: A decrease in immobility time is interpreted as an antidepressant-like effect.[17]

Conclusion

This compound is a powerful research tool that has been instrumental in elucidating the role of the GABA-A receptor in the central nervous system. Its properties as a non-selective inverse agonist allow for the investigation of the consequences of reduced GABAergic inhibition. The experimental protocols described in this guide provide a framework for the continued characterization of DMCM and other modulators of the GABA-A receptor, contributing to a deeper understanding of neurological and psychiatric disorders and the development of novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for DMCM Hydrochloride-Induced Seizures in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl-6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate hydrochloride (DMCM hydrochloride) is a potent convulsant agent widely utilized in preclinical research to induce seizures in animal models, particularly in mice. As a negative allosteric modulator of the GABA-A receptor, DMCM effectively reduces GABAergic inhibition, leading to increased neuronal excitability and the manifestation of seizure activity. This model is valuable for studying the underlying mechanisms of epilepsy, identifying novel anticonvulsant drug candidates, and investigating the neurobiology of seizure disorders. These application notes provide a comprehensive overview of the experimental protocols for inducing seizures in mice using this compound, including detailed methodologies, data presentation, and a depiction of the relevant signaling pathway.

Mechanism of Action

This compound exerts its proconvulsant effects by acting as an inverse agonist at the benzodiazepine binding site of the GABA-A receptor.[1][2] Unlike benzodiazepine agonists which enhance the inhibitory effects of GABA, DMCM reduces the chloride ion influx through the GABA-A receptor channel.[1][2] This decrease in chloride conductance leads to neuronal depolarization, making the neuron more susceptible to firing action potentials and contributing to a state of hyperexcitability that can culminate in seizures.[1][2] The action of DMCM is also linked to the glutamatergic system, as studies have shown that NMDA receptor antagonists can increase the seizure threshold for DMCM, suggesting an interplay between the GABAergic and glutamatergic systems in the generation of DMCM-induced seizures.[3]

Signaling Pathway

The following diagram illustrates the signaling pathway involved in DMCM-induced neuronal hyperexcitability.

DMCM_Signaling_Pathway cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA_A_Receptor GABA-A Receptor (Benzodiazepine Site) GABA->GABA_A_Receptor Binds as Agonist Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Controls Depolarization Neuronal Depolarization Chloride_Channel->Depolarization Reduced Influx NMDA_Receptor NMDA Receptor Hyperexcitability Neuronal Hyperexcitability (Seizure) NMDA_Receptor->Hyperexcitability Ca2+ Influx Depolarization->NMDA_Receptor Facilitates Activation DMCM This compound DMCM->GABA_A_Receptor Binds as Inverse Agonist

Caption: Signaling pathway of this compound at the postsynaptic neuron.

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Injection for Seizure Induction and Observation

This protocol is suitable for observing the full spectrum of seizure behaviors and for screening the efficacy of potential anticonvulsant compounds.

Materials:

  • This compound

  • Sterile saline (0.9% NaCl) or a suitable vehicle (e.g., saline with a small percentage of DMSO if solubility is an issue, though this compound is soluble in water).

  • Male or female mice (specify strain, age, and weight in your study design).

  • 1 mL syringes with 25-27 gauge needles.

  • Observation chambers (e.g., clear Plexiglas arenas).

  • Video recording equipment.

  • Timer.

Procedure:

  • Animal Preparation:

    • Acclimate mice to the experimental room for at least 1 hour before the experiment.

    • Weigh each mouse to calculate the correct dose of this compound.

  • Drug Preparation:

    • Dissolve this compound in sterile saline to the desired concentration. A typical dose range for inducing clonic seizures is 1-3 mg/kg.

    • The injection volume should be consistent across all animals, typically 10 mL/kg of body weight.

  • DMCM Administration:

    • Administer the prepared DMCM solution via intraperitoneal (i.p.) injection.

    • Immediately after injection, place the mouse in the observation chamber.

  • Observation and Data Collection:

    • Start the timer immediately after injection.

    • Observe the mice continuously for a predefined period, typically 30 minutes.

    • Record the latency to the onset of the first seizure behavior.

    • Score the severity of the seizures using a modified Racine scale (see Table 1).

    • Record the duration of each seizure episode.

    • Video record the entire observation period for later review and verification of seizure scoring.

Protocol 2: Intravenous (i.v.) Infusion for Seizure Threshold Determination

This protocol is designed to determine the precise dose of DMCM required to elicit a seizure, which is a sensitive measure of seizure susceptibility.

Materials:

  • This compound

  • Sterile saline (0.9% NaCl)

  • Infusion pump

  • Catheters for tail vein cannulation

  • Restrainers for mice

  • Heating lamp to dilate the tail vein

Procedure:

  • Animal and Drug Preparation:

    • Prepare the DMCM solution in sterile saline at a known concentration (e.g., 0.1 mg/mL).

    • Acclimate and weigh the mice as described in Protocol 1.

  • Catheterization and Infusion Setup:

    • Gently restrain the mouse and dilate the tail vein using a heating lamp.

    • Insert the catheter into the lateral tail vein and secure it.

    • Connect the catheter to the infusion pump.

  • DMCM Infusion and Observation:

    • Start the infusion of the DMCM solution at a constant rate (e.g., 0.1 mL/min).

    • Observe the mouse for the onset of a specific seizure endpoint, typically the first myoclonic twitch or a generalized clonic seizure.

    • Stop the infusion immediately upon observing the seizure endpoint.

  • Data Calculation:

    • Record the time to the seizure endpoint.

    • Calculate the seizure threshold dose using the following formula: Threshold (mg/kg) = (Infusion Rate (mL/min) x Infusion Duration (min) x Concentration (mg/mL)) / Mouse Weight (kg)

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Modified Racine Scale for Scoring DMCM-Induced Seizures in Mice

ScoreBehavioral Manifestation
0No behavioral change
1Immobility, mouth and facial movements
2Head nodding, facial and forelimb clonus
3Myoclonic jerks, rearing with forelimb clonus
4Rearing and falling, generalized clonic seizures
5Tonic-clonic seizures with loss of posture
6Wild running and jumping followed by tonic-clonic seizures
7Tonic hindlimb extension, often leading to death

This scale is adapted from various sources for chemically-induced seizures.[4][5][6]

Table 2: Example Quantitative Data for DMCM-Induced Seizures (i.p. administration)

DMCM Dose (mg/kg)nLatency to First Seizure (seconds, Mean ± SEM)Maximum Seizure Score (Mean ± SEM)Duration of Seizures (seconds, Mean ± SEM)
Vehicle10N/A0 ± 0N/A
1.010185 ± 252.5 ± 0.515 ± 3
2.01095 ± 154.2 ± 0.445 ± 8
3.01050 ± 85.8 ± 0.290 ± 12

Note: The data in this table is illustrative and should be replaced with actual experimental findings.

Experimental Workflow

The following diagram outlines the general workflow for a DMCM-induced seizure experiment.

DMCM_Workflow A Animal Acclimation & Weighing C DMCM Administration (i.p. or i.v.) A->C B This compound Preparation B->C D Behavioral Observation & Video Recording C->D E Seizure Scoring (Modified Racine Scale) D->E F Data Collection (Latency, Duration, Score) D->F G Data Analysis & Interpretation E->G F->G

Caption: General experimental workflow for DMCM-induced seizure studies in mice.

Conclusion

The this compound-induced seizure model in mice is a robust and valuable tool for epilepsy research and anticonvulsant drug development. Adherence to detailed and standardized protocols is crucial for obtaining reproducible and reliable data. The information provided in these application notes offers a comprehensive guide for researchers to effectively implement this model in their studies. Careful consideration of the experimental design, including the choice of administration route, dose-response relationships, and objective seizure scoring, will ensure the generation of high-quality data to advance our understanding of seizure pathophysiology and the development of novel therapeutic interventions.

References

Application Notes and Protocols for Preparing a Stable DMCM Hydrochloride Solution for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the preparation of a stable solution of Methyl-6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate (DMCM) hydrochloride for use in in vivo research. Adherence to these guidelines is crucial for ensuring the safety, efficacy, and reproducibility of experimental results.

Introduction

DMCM hydrochloride is a potent benzodiazepine inverse agonist that binds to the GABA-A receptor complex.[1] It is widely used in neuroscience research to study anxiety, convulsions, and learning and memory processes.[2][3] The preparation of a stable and sterile solution is critical for accurate dosing and to avoid adverse effects in animal subjects.

Chemical and Physical Properties

A summary of the key properties of this compound is presented in the table below. This information is essential for accurate calculations and preparation of the solution.

PropertyValueSource
Molecular Weight 350.8 g/mol [3]
Appearance Powder[3]
Solubility in Water Up to 100 mM (31.43 mg/mL)
Solubility in DMSO Up to 20 mM (7.02 mg/mL)
Storage (Powder) Desiccate at room temperature or -20°C[3]
Storage (Stock Solution) Below -20°C for several months[3]

Note: For higher solubility in aqueous solutions, gentle warming to 37°C and sonication may be necessary.[1][3] It is recommended to prepare fresh solutions for each experiment; however, stock solutions can be stored at -80°C for up to one year.[1]

Experimental Protocol: Preparation of a Stable this compound Solution for In Vivo Administration

This protocol outlines the steps for preparing a sterile saline solution of this compound suitable for intraperitoneal (i.p.) injection in rodents. The typical dosage for in vivo studies ranges from 0.4 to 60 mg/kg.[1][2][4]

3.1. Materials

  • This compound powder

  • Sterile, pyrogen-free 0.9% saline solution

  • Sterile water for injection

  • Dimethyl sulfoxide (DMSO), sterile filtered

  • Sterile 1.5 mL or 2 mL microcentrifuge tubes

  • Sterile, single-use syringes (1 mL and 10 mL)

  • Sterile syringe filters (0.22 µm)

  • Vortex mixer

  • Sonicator bath

  • Analytical balance

  • Sterile glassware

3.2. Equipment

  • Laminar flow hood

  • pH meter (optional)

3.3. Step-by-Step Procedure

  • Determine the Required Concentration: Based on the desired dosage (mg/kg), the average weight of the animals, and the injection volume (typically 5-10 mL/kg for i.p. injections), calculate the final concentration of the this compound solution.

  • Weighing the Compound: In a laminar flow hood, accurately weigh the required amount of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.

  • Initial Dissolution (if necessary): For concentrations that are difficult to dissolve directly in saline, first dissolve the this compound powder in a minimal amount of sterile DMSO (e.g., 10-50 µL). Vortex briefly to ensure complete dissolution.

  • Dilution with Saline: Add the sterile 0.9% saline solution to the dissolved this compound in a stepwise manner while vortexing. If sonication is required to achieve complete dissolution, place the tube in a sonicator bath for short intervals until the solution is clear.

  • pH Adjustment (Optional but Recommended): Check the pH of the final solution. If necessary, adjust the pH to be close to physiological pH (7.2-7.4) using sterile, dilute NaOH or HCl. This can help minimize irritation at the injection site.

  • Sterile Filtration: Draw the final solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe and filter the solution into a new, sterile vial. This step is crucial to remove any potential microbial contamination.

  • Labeling and Storage: Clearly label the vial with the name of the compound, concentration, date of preparation, and batch number. For immediate use, keep the solution at room temperature, protected from light. For storage, aliquot the solution into smaller, single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Signaling Pathway of this compound

This compound acts as an inverse agonist at the benzodiazepine binding site of the GABA-A receptor. Unlike agonists (e.g., diazepam) which enhance the effect of GABA, inverse agonists like DMCM reduce the constitutive activity of the GABA-A receptor, leading to a decrease in GABAergic inhibition and resulting in increased neuronal excitability. This mechanism underlies its anxiogenic and convulsant effects.

DMCM_Signaling_Pathway cluster_GABA_A_Receptor GABA-A Receptor Complex GABA_site GABA Binding Site Chloride_channel Cl- Channel GABA_site->Chloride_channel Opens BZD_site Benzodiazepine Site BZD_site->Chloride_channel Reduces Basal Opening Neuronal_Excitation Increased Neuronal Excitation (Anxiogenic/Convulsant Effects) BZD_site->Neuronal_Excitation Leads to Neuronal_Inhibition Increased Neuronal Inhibition Chloride_channel->Neuronal_Inhibition Cl- Influx DMCM This compound DMCM->BZD_site Binds as Inverse Agonist GABA GABA GABA->GABA_site Binds

Caption: Signaling pathway of this compound at the GABA-A receptor.

Experimental Workflow

The following diagram illustrates the general workflow for preparing a stable this compound solution for in vivo studies.

DMCM_Preparation_Workflow start Start calculation Calculate Required Concentration and Mass start->calculation weigh Weigh DMCM HCl Powder Aseptically calculation->weigh dissolve Dissolve in Minimal Sterile DMSO (if needed) weigh->dissolve dilute Dilute with Sterile 0.9% Saline dissolve->dilute sonicate Vortex / Sonicate Until Clear dilute->sonicate sonicate->sonicate Solution is not clear filter Sterile Filter (0.22 µm) sonicate->filter Solution is clear store Label and Store Appropriately (RT for immediate use or -20°C/-80°C) filter->store end End store->end

Caption: Workflow for preparing a stable this compound solution.

References

DMCM Hydrochloride: Application Notes and Protocols for Fear Conditioning Paradigms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of DMCM (methyl 6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate) hydrochloride, a potent benzodiazepine inverse agonist, in fear conditioning research. This document details its mechanism of action, offers structured data for experimental planning, and provides detailed protocols for its application in rodent models of fear learning and memory.

Introduction

DMCM hydrochloride is a valuable pharmacological tool for investigating the neurobiological underpinnings of anxiety and fear. By acting as a negative allosteric modulator of GABA-A receptors, it attenuates the inhibitory effects of GABA, leading to a state of heightened neuronal excitability.[1][2] This action produces anxiogenic and potent convulsant effects, making it a reliable unconditioned stimulus (US) in fear conditioning paradigms.[1][3] Research utilizing DMCM has been instrumental in elucidating the role of the GABAergic system in fear memory acquisition, consolidation, and expression, with a particular focus on key brain regions like the amygdala and hippocampus.[4][5][6]

Mechanism of Action

DMCM binds to the benzodiazepine site on the GABA-A receptor complex. Unlike benzodiazepine agonists which enhance GABA's inhibitory effects, DMCM, as an inverse agonist, reduces GABA's ability to open the chloride ion channel.[1][7] This decrease in chloride influx leads to neuronal depolarization and increased excitability. At low concentrations, DMCM acts as a negative allosteric modulator, while at higher concentrations, it can exhibit a biphasic effect, sometimes acting as a positive modulator.[7] This dose-dependent activity underscores the importance of careful dose selection in experimental design.

Data Presentation

The following tables summarize key quantitative data for this compound, aiding in the design of fear conditioning experiments.

Table 1: Receptor Binding Affinity (Ki) of DMCM for Human Recombinant GABA-A Receptor Subtypes

Receptor SubtypeKi (nM)
α1β3γ210
α2β3γ213
α3β3γ27.5
α5β3γ22.2

Data sourced from TargetMol.[8]

Table 2: In Vivo Dosages and Effects of DMCM in Rodent Fear Conditioning Studies

SpeciesDosage Range (mg/kg)Route of AdministrationObserved EffectsReference
Rats0.25 - 1.0Intraperitoneal (i.p.)Fear-induced analgesia, defecation, urination; served as an effective unconditional stimulus.[1]
Rats0.015 - 0.25Intraperitoneal (i.p.)Inhibition of pain reactivity and disruption of Pavlovian fear conditioning at moderate doses.[9][10]
Rats0.1Intraperitoneal (i.p.)Promnesic (memory-enhancing) effects in active avoidance tasks and antidepressant-like effects.[11]
Mice20 - 60Intraperitoneal (i.p.)Anxiolytic-like effects in γ2I77 point-mutated mice.[8]

Table 3: Pharmacological Properties of this compound

PropertyValueReference
Solubility in H₂O22.5 mg/mL (64.1 mM)[8]
Recommended StoragePowder: -20°C for 3 years; In solvent: -80°C for 1 year[8]

Experimental Protocols

The following protocols provide a detailed methodology for a standard fear conditioning experiment using this compound as the unconditioned stimulus in rats.

Materials
  • This compound (≥98% purity)

  • Vehicle (e.g., 0.9% saline with a minimal amount of acid to aid dissolution, pH adjusted)[10]

  • Fear conditioning apparatus (e.g., Med Associates Inc.)[12]

  • Video recording and analysis software

  • Standard laboratory equipment (syringes, needles, etc.)

Animal Model
  • Species: Male Sprague-Dawley or Wistar rats (250-300 g)

  • Housing: Individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are available ad libitum.

  • Acclimation: Allow animals to acclimate to the housing facility for at least one week before the start of the experiment. Handle the animals for a few minutes each day for 3-5 days prior to the experiment to reduce stress.

Drug Preparation
  • Prepare a stock solution of this compound in the chosen vehicle. For example, dissolve DMCM in 0.01 N HCl and adjust the pH with NaOH.[10]

  • On the day of the experiment, dilute the stock solution with saline to the final desired concentrations (e.g., 0.25, 0.5, and 1.0 mg/kg).[1]

  • The final injection volume should be consistent across all animals (e.g., 1 ml/kg).

Experimental Procedure: Contextual Fear Conditioning

This protocol describes a single-session contextual fear conditioning paradigm where DMCM serves as the US.

Day 1: Habituation (Optional but Recommended)

  • Transport the rats to the experimental room and allow them to acclimate for at least 30 minutes.

  • Place each rat in the fear conditioning chamber for 5-10 minutes to explore freely. No stimuli are presented.

  • Return the rats to their home cages.

Day 2: Conditioning

  • Transport the rats to the experimental room and allow for a 30-minute acclimation period.

  • Administer this compound (e.g., 0.25-1.0 mg/kg, i.p.) or vehicle to the respective groups.[1]

  • 30 minutes post-injection, place the rat into the conditioning chamber.[11]

  • Allow the rat to explore the chamber for a baseline period of 3 minutes.

  • The pairing of the context (the chamber) with the effects of DMCM serves as the conditioning event. The duration of this pairing can vary but is typically around 15-30 minutes.

  • At the end of the conditioning session, return the rat to its home cage.

Day 3: Contextual Fear Memory Test

  • Transport the rats to the experimental room and allow for a 30-minute acclimation period.

  • Place each rat back into the same conditioning chamber used on Day 2.

  • Record the animal's behavior for 5 minutes. No drug is administered on this day.

  • The primary measure of fear is "freezing" behavior, defined as the complete absence of movement except for respiration.

  • Analyze the video recordings to quantify the percentage of time spent freezing.

Data Analysis
  • Compare the percentage of time spent freezing between the DMCM-treated groups and the vehicle control group using an appropriate statistical test (e.g., one-way ANOVA followed by post-hoc tests).

  • A significant increase in freezing behavior in the DMCM-treated groups compared to the control group indicates successful fear conditioning.

Visualizations

The following diagrams illustrate key concepts related to the use of DMCM in fear conditioning.

G cluster_0 GABA-A Receptor Signaling GABA GABA Receptor GABA-A Receptor GABA->Receptor Binds Chloride Cl- Channel Receptor->Chloride Opens Receptor->Chloride Reduces Opening Receptor->Chloride Enhances Opening Neuronal Hyperpolarization Neuronal Hyperpolarization Chloride->Neuronal Hyperpolarization Influx leads to DMCM DMCM HCl DMCM->Receptor Binds to BZD site (Inverse Agonist) Benzodiazepine Benzodiazepine Agonist Benzodiazepine->Receptor Binds to BZD site (Agonist)

Caption: GABA-A Receptor Signaling and Modulation by DMCM.

G cluster_workflow Experimental Workflow cluster_conditioning Conditioning Details start Start habituation Day 1: Habituation (Optional) start->habituation conditioning Day 2: Conditioning habituation->conditioning testing Day 3: Memory Test conditioning->testing drug_admin DMCM/Vehicle Administration (i.p.) analysis Data Analysis testing->analysis end End analysis->end placement Place in Conditioning Chamber drug_admin->placement pairing Context-DMCM Pairing placement->pairing

Caption: Fear Conditioning Experimental Workflow using DMCM.

G cluster_logic Logical Relationship of DMCM Action dmcm_admin DMCM Administration gaba_inhibition Decreased GABAergic Inhibition dmcm_admin->gaba_inhibition neuronal_excitability Increased Neuronal Excitability gaba_inhibition->neuronal_excitability anxiogenic_state Anxiogenic State (Unconditioned Stimulus) neuronal_excitability->anxiogenic_state fear_conditioning Fear Conditioning (Context Pairing) anxiogenic_state->fear_conditioning fear_memory Formation of Fear Memory fear_conditioning->fear_memory behavioral_response Conditioned Fear Response (e.g., Freezing) fear_memory->behavioral_response

Caption: Logical Flow from DMCM Administration to Fear Response.

References

Dissolving DMCM Hydrochloride for Research Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl-6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate (DMCM) hydrochloride is a potent benzodiazepine inverse agonist widely utilized in neuroscience research to study anxiety, convulsions, and neuronal excitability. Proper dissolution and preparation of DMCM hydrochloride solutions are critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the dissolution of this compound in aqueous solutions for various research applications, including cell culture, in vivo studies, and electrophysiology. Additionally, this document outlines the signaling pathway of DMCM and provides quantitative data on its solubility and stability.

Compound Information

PropertyValueSource
Molecular Weight 350.8 g/mol [1][2]
Formula C₁₇H₁₈N₂O₄・HCl[1]
Appearance Powder[2]
Purity ≥98%[1]
Storage Desiccate at room temperature or -20°C[1][2]

Solubility Data

This compound exhibits good solubility in water and dimethyl sulfoxide (DMSO). However, the reported solubility can vary slightly between suppliers. It is always recommended to consult the manufacturer's certificate of analysis for batch-specific solubility data.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)NotesSource
Water 22.5 - 31.4364.1 - 100Sonication is recommended to aid dissolution.[3][4]
DMSO 7.02 - 1020 - 28.51Sonication may be required.[1][2]

Experimental Protocols

Preparation of a 10 mM Aqueous Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in sterile, purified water.

Materials:

  • This compound powder

  • Sterile, purified water (e.g., Milli-Q or equivalent)

  • Sterile conical tube (e.g., 15 mL or 50 mL)

  • Calibrated analytical balance

  • Spatula

  • Vortex mixer

  • Ultrasonic water bath

  • Sterile syringe filters (0.22 µm)

  • Sterile cryovials or microcentrifuge tubes

Procedure:

  • Calculate the required mass: To prepare 10 mL of a 10 mM stock solution, calculate the mass of this compound needed:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.010 mol/L x 0.010 L x 350.8 g/mol = 0.03508 g = 35.08 mg

  • Weigh the compound: Carefully weigh out 35.08 mg of this compound powder using an analytical balance and transfer it to the sterile conical tube.

  • Add solvent: Add approximately 8 mL of sterile, purified water to the conical tube.

  • Dissolve the compound:

    • Cap the tube tightly and vortex the solution for 1-2 minutes.

    • If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 10-15 minutes.[4] Intermittently vortex the tube during sonication.

  • Adjust the final volume: Once the this compound is completely dissolved, add sterile, purified water to bring the final volume to 10 mL.

  • Sterile filter: To ensure sterility for cell culture applications, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Aliquot and store: Aliquot the sterile stock solution into smaller, single-use volumes in sterile cryovials or microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability. A stock solution stored at -80°C is stable for at least one year.[4]

Preparation of Working Solutions for Cell Culture

Procedure:

  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilute the stock solution to the desired final concentration in your pre-warmed cell culture medium. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

  • Gently mix the working solution by pipetting up and down before adding it to your cell cultures.

Preparation of Solutions for In Vivo Studies

For in vivo administration, this compound is typically dissolved in a sterile, physiologically compatible vehicle such as saline (0.9% NaCl).

Procedure:

  • Prepare a stock solution of this compound in sterile saline following the protocol in section 3.1. The concentration of the stock solution should be determined based on the desired final dosing volume and concentration.

  • Ensure the final solution is sterile. If not prepared aseptically, it should be sterile-filtered through a 0.22 µm filter.

  • The pH of the final solution should be checked and adjusted to a physiological range (pH 7.2-7.4) if necessary, using sterile NaOH or HCl.

Mechanism of Action and Signaling Pathway

This compound is a benzodiazepine inverse agonist that binds to the benzodiazepine site on the GABA-A receptor.[1] Unlike benzodiazepine agonists which enhance the effect of GABA, inverse agonists like DMCM reduce the frequency of GABA-A receptor channel opening. This leads to a decrease in chloride ion (Cl⁻) influx into the neuron, resulting in neuronal depolarization and increased excitability.[5] This increased excitability is responsible for the anxiogenic and convulsant effects of DMCM.

DMCM_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DMCM This compound GABA_A_Receptor GABA-A Receptor (Benzodiazepine Site) DMCM->GABA_A_Receptor Binds as inverse agonist GABA GABA GABA->GABA_A_Receptor Binds as agonist Chloride_Channel Chloride (Cl⁻) Channel GABA_A_Receptor->Chloride_Channel Modulates Reduced_Cl_Influx Reduced Cl⁻ Influx Chloride_Channel->Reduced_Cl_Influx Decreased Opening Frequency Depolarization Neuronal Depolarization Reduced_Cl_Influx->Depolarization Increased_Excitability Increased Neuronal Excitability Depolarization->Increased_Excitability

Caption: this compound signaling pathway.

Experimental Workflow for Solution Preparation

The following diagram illustrates the general workflow for preparing this compound solutions for research.

DMCM_Workflow start Start weigh Weigh DMCM Hydrochloride Powder start->weigh dissolve Dissolve in appropriate solvent (e.g., Water) weigh->dissolve sonicate Vortex and/or Sonicate until fully dissolved dissolve->sonicate adjust_vol Adjust to Final Volume sonicate->adjust_vol sterile_filter Sterile Filter (0.22 µm) (for cell culture/in vivo) adjust_vol->sterile_filter aliquot Aliquot into single-use tubes sterile_filter->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Experimental workflow for this compound solution preparation.

Conclusion

The successful use of this compound in research is contingent upon its proper dissolution and handling. The protocols and information provided in these application notes offer a comprehensive guide for researchers to prepare stable and effective solutions for a variety of experimental needs. Adherence to these guidelines will help ensure the accuracy and reproducibility of scientific findings.

References

Application Notes and Protocols for the Use of DMCM Hydrochloride in the Forced Swim Test

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Forced Swim Test (FST), also known as the Porsolt test, is a widely utilized behavioral paradigm to assess depressive-like states and screen for potential antidepressant compounds in rodents. The test is predicated on the principle that when placed in an inescapable, stressful situation (a cylinder of water), animals will eventually cease active escape behaviors and adopt an immobile posture, a state interpreted as "behavioral despair." Antidepressant treatments typically reduce the duration of this immobility.

DMCM (methyl 6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate) hydrochloride is a non-selective inverse agonist of the benzodiazepine binding site on the γ-aminobutyric acid type A (GABA-A) receptor. Unlike benzodiazepine agonists which enhance GABAergic inhibition, inverse agonists like DMCM reduce GABA's inhibitory effects, leading to increased neuronal excitability. This pharmacological profile makes DMCM a valuable tool for investigating the role of the GABAergic system in depression and for inducing a pro-depressive-like state in preclinical models.

These application notes provide a detailed protocol for the use of DMCM hydrochloride in the rat forced swim test, summarize the expected quantitative outcomes, and illustrate the relevant signaling pathways and experimental workflows.

Data Presentation

The effects of this compound on immobility time in the forced swim test are dose-dependent. Low doses have been observed to exert an antidepressant-like effect, while higher doses tend to increase immobility, consistent with a pro-depressive or anxiogenic phenotype.

Table 1: Summary of Quantitative Data on the Effects of this compound on Immobility Time in the Forced Swim Test in Rats

Dose (mg/kg, i.p.)Effect on Immobility TimeReference
0.1Decreased[1]
0.5No significant change[1]
1.0Increased[1][2]

Experimental Protocols

This protocol is synthesized from established methodologies for the forced swim test in rats.

Materials:

  • This compound

  • Vehicle (e.g., physiological saline)

  • Male Wistar rats (or other appropriate strain)

  • Forced swim test apparatus: A transparent glass or Plexiglas cylinder (45 cm high, 20 cm in diameter).

  • Water bath or other means to maintain water temperature.

  • Video recording equipment (optional, but recommended for accurate scoring).

  • Stopwatches

  • Towels for drying animals.

  • A quiet, well-lit testing room.

Procedure:

  • Animal Acclimation:

    • House rats under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

    • Allow animals to acclimate to the facility for at least one week before the experiment.

    • Handle the animals for a few minutes each day for several days leading up to the test to reduce stress from handling.

  • Drug Preparation and Administration:

    • Dissolve this compound in the appropriate vehicle to the desired concentrations (e.g., 0.1 mg/ml, 0.5 mg/ml, and 1.0 mg/ml for the respective doses in a 1 ml/kg injection volume).

    • Administer this compound or vehicle via intraperitoneal (i.p.) injection 20-30 minutes before the test session.[1]

  • Forced Swim Test Protocol:

    • Day 1: Pre-test Session (Habituation)

      • Fill the cylinder with water (21-23°C) to a depth of 20 cm.[1] The depth should be sufficient to prevent the rat from touching the bottom with its tail or feet.

      • Gently place each rat individually into the cylinder for a 15-minute pre-test session.[1]

      • After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.

      • The water should be changed between animals.

    • Day 2: Test Session

      • Twenty-four hours after the pre-test session, administer the predetermined dose of this compound or vehicle.[1]

      • 20-30 minutes post-injection, place the rat back into the cylinder with fresh water at the same temperature for a 5-minute test session.[1]

      • Record the entire 5-minute session for subsequent analysis.

      • A rat is considered immobile when it remains floating passively in the water, making only small movements necessary to keep its head above water.[1]

      • After the 5-minute test, remove the rat, dry it, and return it to its home cage.

  • Data Analysis:

    • Score the duration of immobility during the 5-minute test session. This can be done by a trained observer with a stopwatch or using automated video tracking software.

    • Compare the immobility times between the different treatment groups (vehicle vs. DMCM doses) using appropriate statistical tests (e.g., ANOVA followed by Dunnett's post-hoc test).

Mandatory Visualizations

Signaling Pathway

DMCM_Signaling_Pathway cluster_GABA_Receptor GABA-A Receptor GABA_R α β γ Benzodiazepine Site Cl_ion Cl- influx GABA_R:f1->Cl_ion Opens Channel GABA_R:f2->Cl_ion Reduces Effect of GABA GABA GABA GABA->GABA_R:f1 Binds DMCM DMCM HCl DMCM->GABA_R:f2 Binds (Inverse Agonist) Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Leads to Depolarization Neuronal Depolarization (Excitation) Hyperpolarization->Depolarization Shift Towards Behavior Depressive-like Behavior (Increased Immobility) Depolarization->Behavior Contributes to

Caption: this compound's mechanism of action on the GABA-A receptor.

Experimental Workflow

FST_Workflow cluster_Day1 Day 1: Habituation cluster_Day2 Day 2: Testing D1_Swim 15-min Pre-test Swim D1_Dry Dry and Return to Home Cage D1_Swim->D1_Dry D2_Inject i.p. Injection (Vehicle or DMCM HCl) D1_Dry->D2_Inject 24 hours D2_Wait 20-30 min Wait Period D2_Inject->D2_Wait D2_Swim 5-min Test Swim D2_Wait->D2_Swim D2_Record Record Behavior D2_Swim->D2_Record D2_Dry Dry and Return to Home Cage D2_Record->D2_Dry D2_Analyze Score Immobility Time D2_Record->D2_Analyze

Caption: Experimental workflow for the forced swim test using DMCM.

References

Application Notes and Protocols for Establishing a Dose-Response Curve for DMCM Hydrochloride-Induced Seizures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl-6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate (DMCM) hydrochloride is a potent proconvulsant agent that acts as a negative allosteric modulator of the benzodiazepine binding site on the γ-aminobutyric acid type A (GABAA) receptor.[1][2][3] By reducing the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system, DMCM leads to neuronal hyperexcitability and can induce seizures.[2] Establishing a clear dose-response curve for DMCM-induced seizures is a critical step in preclinical research for screening potential anti-epileptic drugs, investigating the mechanisms of epilepsy, and assessing the seizure liability of new chemical entities.[2][4]

These application notes provide a comprehensive protocol for establishing a dose-response curve for DMCM hydrochloride-induced seizures in rodent models. The protocol covers experimental design, drug preparation, administration, seizure observation and scoring, and data analysis.

Mechanism of Action: GABAergic Signaling Pathway

DMCM exerts its proconvulsant effects by modulating the GABAA receptor, a ligand-gated ion channel.[1][5] In the normal physiological state, the binding of GABA to its receptor opens a chloride ion channel, leading to an influx of chloride ions and hyperpolarization of the neuron, thus inhibiting action potential firing. DMCM, as an inverse agonist, binds to the benzodiazepine site on the GABAA receptor and allosterically decreases the receptor's affinity for GABA.[2][6] This action reduces the frequency of chloride channel opening in response to GABA, thereby diminishing inhibitory neurotransmission and increasing neuronal excitability, which can culminate in seizure activity.

DMCM_Signaling_Pathway cluster_neuron Postsynaptic Neuron cluster_synapse Synaptic Cleft GABA_A_Receptor GABA-A Receptor Chloride_Channel Cl- Channel (Closed) GABA_A_Receptor->Chloride_Channel Opens GABA_A_Receptor->Chloride_Channel Reduces Opening Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx Action_Potential Action Potential (Inhibited) Hyperpolarization->Action_Potential Prevents GABA GABA GABA->GABA_A_Receptor Binds DMCM DMCM DMCM->GABA_A_Receptor Binds (Inverse Agonist)

Caption: Signaling pathway of DMCM at the GABA-A receptor.

Experimental Protocols

Animal Models

Rodents, such as mice and rats, are commonly used for modeling DMCM-induced seizures.[2][7] The choice of species, strain, age, and sex should be carefully considered and justified as these factors can influence seizure susceptibility.[2][3] For instance, studies have shown that sensitivity to DMCM can vary with postnatal development in rats.[2][3]

This compound Preparation

This compound should be dissolved in a suitable vehicle, such as saline (0.9% NaCl) or a small percentage of a solubilizing agent like DMSO, with the final concentration adjusted for the desired dosage and administration volume. The solution should be freshly prepared on the day of the experiment.

Experimental Design for Dose-Response Curve Establishment

A typical experimental design involves administering different doses of DMCM to separate groups of animals and observing the resulting seizure activity.

Experimental Workflow:

Dose_Response_Workflow start Start acclimatization Animal Acclimatization start->acclimatization group_allocation Random Group Allocation acclimatization->group_allocation dose_prep DMCM Dose Preparation group_allocation->dose_prep administration DMCM Administration (e.g., i.p.) dose_prep->administration observation Behavioral Observation & Seizure Scoring administration->observation data_collection Data Collection (Latency, Duration, Severity) observation->data_collection data_analysis Data Analysis (e.g., Probit Analysis for CD50) data_collection->data_analysis end End data_analysis->end

Caption: Experimental workflow for a dose-response study.

Key Steps:

  • Animal Acclimatization: Allow animals to acclimate to the laboratory environment for at least one week before the experiment to reduce stress-related variability.

  • Group Allocation: Randomly assign animals to different dose groups, including a vehicle control group. A minimum of 8-10 animals per group is recommended for statistical power.

  • Dose Selection: A logarithmic dose progression is often used to cover a wide range of responses. Based on existing literature, initial doses for mice could range from 1 to 10 mg/kg intraperitoneally (i.p.), and for rats from 0.1 to 1.4 mg/kg i.p.[2][8] A pilot study with a smaller number of animals may be necessary to determine the optimal dose range.

  • Administration: The route of administration can influence the onset and duration of seizures. Intraperitoneal (i.p.) injection is a common and effective route. Intravenous (i.v.) infusion can also be used to determine the precise seizure threshold.[9]

  • Observation Period: Immediately after DMCM administration, place each animal in an individual observation chamber. The observation period should be sufficiently long to capture the full spectrum of seizure activity, typically 30-60 minutes. Video recording is highly recommended for accurate and unbiased scoring.[10]

Seizure Scoring

Seizure severity should be quantified using a standardized scoring system. The Racine scale is a widely accepted method for scoring generalized convulsive seizures in rodents.[4][10] A modified Racine scale is often used for chemoconvulsant studies.

Table 1: Modified Racine Scale for Seizure Scoring

ScoreBehavioral Manifestation
0No behavioral change
1Mouth and facial movements (e.g., chewing, whisker twitching)
2Head nodding, myoclonic jerks of the head and neck
3Unilateral or bilateral forelimb clonus
4Rearing with forelimb clonus
5Rearing and falling with loss of postural control (generalized tonic-clonic seizure)

Source: Adapted from Racine (1972) and other observational scales.[4][11]

For each animal, the following parameters should be recorded:

  • Latency to the first seizure: Time from DMCM injection to the onset of the first behavioral sign of a seizure (e.g., score of 1 or higher).

  • Duration of seizures: Total time the animal exhibits seizure activity.

  • Maximum seizure severity: The highest score reached on the Racine scale during the observation period.

Data Presentation and Analysis

Quantitative data should be summarized in a clear and structured format to facilitate comparison between dose groups.

Table 2: Example of Dose-Response Data for DMCM-Induced Seizures

DMCM Dose (mg/kg)nSeizure Incidence (%)Mean Latency to First Seizure (s) ± SEMMean Maximum Seizure Score ± SEM
Vehicle100-0
0.21020350 ± 451.2 ± 0.3
0.41060280 ± 322.8 ± 0.5
0.61090210 ± 254.1 ± 0.4
0.810100150 ± 184.8 ± 0.2
1.010100120 ± 155.0 ± 0.0

Note: The data in this table is hypothetical and for illustrative purposes only.

Data Analysis:

The primary goal of the data analysis is to determine the dose-response relationship. This is often characterized by the Convulsive Dose 50 (CD50) , which is the dose of DMCM that produces seizures in 50% of the animals. Probit analysis is a common statistical method used to calculate the CD50 from quantal (all-or-none) data like seizure incidence.

Conclusion

This document provides a detailed framework for establishing a dose-response curve for this compound-induced seizures in a research setting. Adherence to these protocols will enable the generation of robust and reproducible data, which is essential for advancing our understanding of epilepsy and for the development of novel therapeutic interventions. Careful consideration of the animal model, experimental design, and seizure scoring methodology is paramount for the successful implementation of these studies.

References

Application Notes and Protocols for Assessing the Effects of DMCM Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMCM (methyl 6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate) hydrochloride is a potent benzodiazepine inverse agonist.[1] It is a valuable pharmacological tool for inducing anxiety-like behaviors and convulsions in preclinical research. By acting as a negative allosteric modulator of GABAA receptors, DMCM effectively reduces GABAergic inhibition in the central nervous system, leading to neuronal hyperexcitability.[2][3] This property makes it an ideal compound for studying the neurobiological basis of anxiety and epilepsy, as well as for screening novel anxiolytic and anticonvulsant drug candidates.[2]

These application notes provide detailed protocols for several key behavioral tests used to assess the anxiogenic and convulsant effects of DMCM hydrochloride in rodents. The included methodologies, data presentation tables, and workflow diagrams are intended to facilitate the design and execution of robust and reproducible preclinical studies.

Mechanism of Action: Negative Allosteric Modulation of GABAA Receptors

DMCM exerts its effects by binding to the benzodiazepine site on the GABAA receptor, an ionotropic receptor that forms a chloride-permeable channel.[4][5][6] Unlike benzodiazepine agonists (e.g., diazepam) which enhance the effect of GABA, DMCM reduces the ability of GABA to open the chloride channel. This negative allosteric modulation decreases neuronal inhibition, leading to an overall increase in neuronal excitability, which manifests as anxiety and seizures.

DMCM_Signaling_Pathway cluster_neuron Postsynaptic Neuron cluster_extracellular Synaptic Cleft GABA_A_Receptor GABA_A Receptor (α, β, γ subunits) Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel opens Neuronal_Excitation Increased Neuronal Excitability GABA_A_Receptor->Neuronal_Excitation reduced Cl- influx Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- influx GABA GABA GABA->GABA_A_Receptor binds DMCM This compound DMCM->GABA_A_Receptor binds (negative modulator)

Figure 1: DMCM Signaling Pathway

Behavioral Assays for Anxiogenic Effects

Elevated Plus Maze (EPM)

The Elevated Plus Maze is a widely used test to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.[7][8][9] Anxiogenic compounds like DMCM are expected to decrease the proportion of time spent and entries made into the open arms.

EPM_Workflow cluster_pretest Pre-Test Preparation cluster_test Test Procedure cluster_analysis Data Analysis acclimatize Acclimatize animals to testing room (30-60 min) dmcm_admin Administer this compound (i.p.) 30 min before test acclimatize->dmcm_admin prepare_maze Clean maze with 70% ethanol between trials place_animal Place animal in the center of the maze, facing an open arm prepare_maze->place_animal dmcm_admin->place_animal record Record behavior for 5 min using video-tracking software place_animal->record analyze Analyze time spent in open/closed arms, number of entries, and total distance record->analyze

Figure 2: Elevated Plus Maze Experimental Workflow

Materials:

  • Elevated plus maze apparatus (two open arms, two closed arms, elevated from the floor)[10][11]

  • Video camera and tracking software

  • This compound solution

  • Vehicle solution (e.g., saline with a small amount of acid to dissolve DMCM)[12]

  • Syringes and needles for injection

  • 70% ethanol for cleaning

Procedure:

  • Acclimatization: Allow rodents to acclimate to the testing room for at least 30-60 minutes before the test.[8][10]

  • Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to testing.[13]

  • Test Initiation: Gently place the animal on the central platform of the maze, facing one of the open arms.[9][10]

  • Data Collection: Record the animal's behavior for a 5-minute session using an overhead video camera and tracking software.[7][9]

  • Parameters Measured:

    • Time spent in the open arms

    • Time spent in the closed arms

    • Number of entries into the open arms

    • Number of entries into the closed arms

    • Total distance traveled

  • Cleaning: Thoroughly clean the maze with 70% ethanol between each animal to remove olfactory cues.[11][14]

DMCM HCl Dose (mg/kg, i.p.)Animal Model% Time in Open Arms (Mean ± SEM)% Open Arm Entries (Mean ± SEM)Reference
VehicleRat45 ± 550 ± 6Fictional Data
0.5Rat25 ± 430 ± 5Fictional Data
1.0Rat10 ± 3 15 ± 4Fictional Data
VehicleMouse40 ± 648 ± 7Fictional Data
0.25Mouse20 ± 525 ± 6Fictional Data
0.5Mouse8 ± 2 12 ± 3Fictional Data
Note: This table contains illustrative data. Actual results may vary. *p<0.05, **p<0.01 compared to vehicle.
Open Field Test (OFT)

The Open Field Test is used to assess general locomotor activity and anxiety-like behavior.[1][15][16] Rodents naturally tend to stay near the walls (thigmotaxis) of a novel open arena. Anxiogenic compounds like DMCM can decrease the time spent in the center of the arena and may also affect overall locomotor activity.

OFT_Workflow cluster_pretest Pre-Test Preparation cluster_test Test Procedure cluster_analysis Data Analysis acclimatize Acclimatize animals to testing room (30-60 min) dmcm_admin Administer this compound (i.p.) 30 min before test acclimatize->dmcm_admin prepare_arena Clean arena with 70% ethanol between trials place_animal Place animal in the center of the open field arena prepare_arena->place_animal dmcm_admin->place_animal record Record behavior for 10-20 min using video-tracking software place_animal->record analyze Analyze time in center/periphery, distance traveled, and rearing frequency record->analyze

Figure 3: Open Field Test Experimental Workflow

Materials:

  • Open field arena (a square or circular enclosure)

  • Video camera and tracking software

  • This compound solution and vehicle

  • Syringes and needles

  • 70% ethanol

Procedure:

  • Acclimatization: House animals in the testing room for at least 30-60 minutes prior to the test.

  • Drug Administration: Inject this compound or vehicle i.p. 30 minutes before the test.

  • Test Initiation: Gently place the animal in the center of the open field arena.[2]

  • Data Collection: Record activity for 10-20 minutes using a video tracking system.[15]

  • Parameters Measured:

    • Time spent in the center zone vs. the peripheral zone

    • Total distance traveled

    • Rearing frequency (vertical activity)

  • Cleaning: Clean the arena thoroughly with 70% ethanol after each trial.[2]

DMCM HCl Dose (mg/kg, i.p.)Animal ModelTime in Center (s) (Mean ± SEM)Total Distance (cm) (Mean ± SEM)Reference
VehicleRat40 ± 52500 ± 200Fictional Data
0.5Rat20 ± 42300 ± 180Fictional Data
1.0Rat10 ± 3**1800 ± 150Fictional Data
VehicleMouse35 ± 63000 ± 250Fictional Data
0.25Mouse15 ± 42800 ± 220Fictional Data
0.5Mouse7 ± 2**2200 ± 200Fictional Data
Note: This table contains illustrative data. Actual results may vary. *p<0.05, **p<0.01 compared to vehicle.

Behavioral Assays for Convulsant Effects

Seizure Observation and Scoring

Direct observation and scoring of seizure activity is the primary method for assessing the convulsant effects of DMCM. Seizures are typically induced by a single injection of DMCM, and the latency to and severity of the seizures are recorded.

Seizure_Workflow cluster_pretest Pre-Test Preparation cluster_test Test Procedure cluster_analysis Data Analysis acclimatize Acclimatize animals to observation chambers dmcm_admin Administer this compound (i.p. or i.v. infusion) acclimatize->dmcm_admin observe Observe and record seizure behavior for 20-30 min dmcm_admin->observe score Score seizure severity using a standardized scale (e.g., Racine scale) observe->score analyze Analyze seizure latency, duration, and severity scores score->analyze

Figure 4: Seizure Observation Experimental Workflow

Materials:

  • Clear observation chambers

  • Video recording equipment (optional but recommended)

  • This compound solution and vehicle

  • Syringes and needles

  • Stopwatch

Procedure:

  • Acclimatization: Place animals individually in clear observation chambers and allow them to habituate for a short period.[17]

  • Drug Administration: Administer this compound via i.p. injection or intravenous (i.v.) infusion.[12][18]

  • Observation: Observe the animals continuously for a set period (e.g., 20-30 minutes) and record the latency to the first seizure and the duration of seizure activity.[12]

  • Scoring: Score the severity of the seizures using a standardized scale, such as the Racine scale for adult rodents.[12][19]

    • Racine Scale (modified):

      • Stage 1: Mouth and facial movements

      • Stage 2: Head nodding

      • Stage 3: Forelimb clonus

      • Stage 4: Rearing with forelimb clonus

      • Stage 5: Rearing and falling with loss of postural control (generalized tonic-clonic seizure)

DMCM HCl Dose (mg/kg, i.p.)Animal ModelSeizure Incidence (%)Mean Seizure Score (± SEM)Latency to First Seizure (s) (Mean ± SEM)Reference
VehicleRat00-[12]
0.2Rat (P7)1001.5 ± 0.2300 ± 45[12]
0.4Rat (P7)1002.8 ± 0.3*240 ± 30[12]
0.6Rat (P10)1004.5 ± 0.2**180 ± 25[12]
VehicleMouse00-[20]
0.048 mmol/kg (~15 mg/kg)Mouse100Clonic SeizuresNot Specified[20]
Note: Data from multiple sources compiled and may have different scoring scales. *p<0.05, **p<0.01 compared to lower doses.

Other Relevant Behavioral Assays

Forced Swim Test (FST)

The Forced Swim Test is primarily a model for assessing depressive-like behavior, but it can be influenced by compounds affecting general activity and anxiety.[21][22] DMCM has been shown to decrease immobility time in some studies, which could be interpreted as an antidepressant-like effect or a result of increased agitation.[13]

Protocol Summary: Animals are placed in a cylinder of water from which they cannot escape.[21][23] The duration of immobility is measured over a 4-6 minute test period.[24] A decrease in immobility is typically associated with antidepressant efficacy.

Fear Conditioning

This paradigm assesses associative fear learning and memory.[25][26] A neutral conditioned stimulus (CS; e.g., a tone) is paired with an aversive unconditioned stimulus (US; e.g., a footshock). DMCM can be used as an unconditional stimulus itself to induce a fear-like state.[27][28]

Protocol Summary: On a training day, animals are exposed to the CS-US pairing.[29] On a subsequent test day, freezing behavior (a fear response) is measured in response to the CS alone (cued fear) or the training context (contextual fear).[30]

Morris Water Maze (MWM)

The Morris Water Maze is a test of spatial learning and memory that is dependent on hippocampal function.[31][32][33] While not a primary test for anxiolytics, cognitive function can be a secondary endpoint in drug development.

Protocol Summary: Rodents are placed in a circular pool of opaque water and must learn the location of a hidden escape platform using distal spatial cues.[32][34] Escape latency and time spent in the target quadrant during a probe trial (platform removed) are key measures of spatial memory.[35]

References

Troubleshooting & Optimization

DMCM hydrochloride solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and solutions for DMCM hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

DMCM (methyl 6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate) hydrochloride is a benzodiazepine inverse agonist.[1][2] It exerts its effects by binding to the benzodiazepine site on the GABA-A receptor, but unlike benzodiazepine agonists which enhance the effect of GABA, this compound reduces the effect of GABA.[2][3] This action leads to a decrease in chloride ion influx into the neuron, resulting in neuronal hyperexcitability, which manifests as anxiogenic and potent convulsant activity.[1][2]

Q2: In which solvents is this compound soluble?

This compound is soluble in water, DMSO (dimethyl sulfoxide), and to some extent, ethanol.[1][4][5] For aqueous solutions, it is soluble up to 100 mM.[1] In DMSO, its solubility is reported to be between 20 mM and 28.51 mM.[1][4][5]

Q3: I am having trouble dissolving this compound. What can I do?

Difficulty in dissolving this compound can be overcome by gentle warming and sonication.[4][5] It is recommended to warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[5] Preparing the solution on the same day of use is also advised to ensure stability and efficacy.[5]

Q4: What is the recommended storage condition for this compound powder and its solutions?

This compound powder should be stored desiccated at room temperature or at -20°C for long-term storage (up to 3 years).[4][5] Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for several months.[4][6] If a prepared solution is clear, it can be stored at 4°C for up to a week, though fresh preparation is always recommended.[4] If the solution is a suspension, it should be used immediately.[4]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitate forms in the solution upon storage. The concentration may be too high for the storage temperature, or the solution may be unstable over time.Store stock solutions in smaller aliquots to avoid repeated freeze-thaw cycles.[6] Before use, allow the vial to equilibrate to room temperature for at least an hour before opening.[5] If precipitate is observed, gently warm the solution to 37°C and sonicate to redissolve.
The compound does not fully dissolve even with sonication. The concentration may exceed the solubility limit of the solvent. The quality of the solvent may be poor (e.g., contains water).Try preparing a more dilute solution. Ensure you are using high-purity, anhydrous solvents. For in vivo experiments requiring higher concentrations, a co-solvent system may be necessary, but this should be validated for the specific application.
Inconsistent experimental results are observed. This could be due to solution instability or degradation.Always prepare fresh solutions for your experiments.[5] If using a stock solution, ensure it has been stored properly and has not undergone multiple freeze-thaw cycles. It is recommended to prepare and use the solution on the same day.[5]

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in common laboratory solvents.

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Notes
Water 100[1]31.43[1]Sonication is recommended.[4]
71.27[5]25[5]Ultrasonic assistance is needed.[5]
64.1[4]22.5[4]Sonication is recommended.[4]
DMSO 20[1]7.02[1]
25.7[4]9[4]Sonication is recommended.[4]
28.51[5]10[5]Ultrasonic assistance is needed.[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (M.Wt: 350.8 g/mol )[1][5]

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Weigh out 3.508 mg of this compound powder and place it in a sterile vial.

  • Add 1 mL of anhydrous DMSO to the vial.

  • Vortex the mixture for 30-60 seconds to initially suspend the powder.

  • Place the vial in an ultrasonic water bath and sonicate for 5-10 minutes.

  • If the solid is not fully dissolved, gently warm the vial to 37°C for a few minutes and repeat the sonication.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • For storage, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes and store at -20°C or -80°C.

Protocol 2: Preparation of an Aqueous Solution for In Vitro Assays

Materials:

  • This compound powder

  • Sterile, deionized water or desired aqueous buffer (e.g., PBS)

  • Vortex mixer

  • Ultrasonic water bath

  • pH meter and solutions for pH adjustment (if necessary)

Procedure:

  • Determine the desired final concentration of this compound in your aqueous buffer.

  • Weigh the appropriate amount of this compound powder. For example, for a 1 mM solution, weigh 3.508 mg for 10 mL of buffer.

  • Add a small amount of the buffer to the powder to create a paste, then gradually add the remaining buffer while vortexing to facilitate dissolution.

  • If dissolution is slow, use an ultrasonic water bath. Gentle warming to 37°C can also be applied.

  • Check the pH of the solution and adjust if necessary for your experimental conditions. Note that the hydrochloride salt will make the initial solution slightly acidic.

  • It is highly recommended to prepare aqueous solutions fresh on the day of the experiment.

Visualizations

DMCM_Action_at_GABA_A_Receptor cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA Receptor GABA-A Receptor (Chloride Channel) GABA->Receptor Binds DMCM DMCM DMCM->Receptor Binds (Inverse Agonist) Chloride_in Cl- Influx (Inhibited) Receptor->Chloride_in Reduces Channel Opening Hyperpolarization Neuronal Hyperpolarization (Reduced) Chloride_in->Hyperpolarization Action_Potential Inhibition of Action Potential Hyperpolarization->Action_Potential

Caption: Mechanism of this compound action at the GABA-A receptor.

DMCM_Dissolution_Workflow start Start: Weigh DMCM HCl Powder add_solvent Add Solvent (e.g., DMSO or Water) start->add_solvent vortex Vortex to Suspend add_solvent->vortex is_dissolved1 Completely Dissolved? vortex->is_dissolved1 sonicate Sonicate in Ultrasonic Bath is_dissolved1->sonicate No solution_ready Solution Ready for Use or Aliquoting and Storage is_dissolved1->solution_ready Yes warm Gently Warm to 37°C sonicate->warm is_dissolved2 Completely Dissolved? warm->is_dissolved2 is_dissolved2->solution_ready Yes troubleshoot Troubleshoot: - Check concentration - Use fresh solvent is_dissolved2->troubleshoot No

Caption: Recommended workflow for dissolving this compound.

References

How to prevent precipitation of DMCM hydrochloride in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DMCM hydrochloride. The following information is intended to help prevent the precipitation of this compound in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses in research?

DMCM (Methyl 6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate) hydrochloride is a research chemical that acts as a benzodiazepine inverse agonist. Unlike benzodiazepines which enhance the effect of GABA (gamma-aminobutyric acid), this compound reduces the effect of GABA at the GABA-A receptor. This action leads to anxiogenic (anxiety-producing) and potent convulsant effects. It is primarily used in neuroscience research to study anxiety, seizures, and the function of the GABA-A receptor complex.

Q2: What are the general solubility properties of this compound?

This compound is soluble in both water and dimethyl sulfoxide (DMSO). However, the concentration at which it can be dissolved varies between these solvents. It is important to consult the manufacturer's technical data sheet for batch-specific solubility information.

Q3: My this compound has precipitated out of solution. What are the common causes?

Precipitation of this compound can be caused by several factors:

  • pH Changes: this compound is the salt of a weakly basic compound. An increase in pH can cause the hydrochloride salt to convert to its free base form, which is significantly less soluble in aqueous solutions. This process is known as disproportionation.

  • Temperature Fluctuations: A decrease in temperature can lower the solubility of this compound, leading to precipitation, especially in near-saturated solutions.

  • High Concentration: Exceeding the solubility limit of this compound in a given solvent will result in precipitation.

  • Solvent Composition: The addition of a co-solvent in which this compound is less soluble can cause it to precipitate.

  • Evaporation: Evaporation of the solvent will increase the concentration of this compound, potentially exceeding its solubility limit.

Troubleshooting Guide: Preventing Precipitation

This guide provides systematic steps to troubleshoot and prevent the precipitation of this compound in your experimental solutions.

Issue 1: Precipitation upon dissolution or during storage
  • Root Cause Analysis:

    • Incorrect Solvent: The chosen solvent may not be appropriate for the desired concentration.

    • Insufficient Dissolution Aids: The compound may require energy input to dissolve fully.

    • Improper Storage: Temperature fluctuations or solvent evaporation during storage can lead to precipitation.

    • pH of Water: If using water, the pH may be too high (neutral or alkaline).

  • Solutions:

    • Verify Solubility Limits: Always check the manufacturer's stated solubility for the specific lot of this compound you are using. A summary of generally reported solubility is provided in the table below.

    • Utilize Sonication and Gentle Warming: To aid dissolution, use an ultrasonic bath. Gentle warming to 37°C can also increase solubility.

    • pH Adjustment: For aqueous solutions, adjusting the pH to be more acidic can significantly improve the stability of the dissolved this compound. Based on the properties of similar β-carboline compounds, maintaining a slightly acidic pH (e.g., pH 4-6) is recommended.

    • Proper Storage: Store stock solutions in tightly sealed vials to prevent solvent evaporation. For long-term storage, it is often recommended to store solutions at -20°C or -80°C. However, be aware that precipitation can occur upon freezing and may require the solution to be warmed and sonicated again before use.

Issue 2: Precipitation when diluting a stock solution into an aqueous buffer or cell culture medium
  • Root Cause Analysis:

    • pH Shift: The pH of the aqueous buffer or medium may be neutral or slightly alkaline, causing the this compound to convert to its less soluble free base.

    • Buffer Composition: Components of the buffer or medium may interact with the this compound, reducing its solubility.

  • Solutions:

    • Pre-adjust Buffer pH: If your experimental protocol allows, consider lowering the pH of the final aqueous solution.

    • Use a Lower Concentration Stock: Preparing a more dilute initial stock solution can help to avoid exceeding the solubility limit in the final working solution.

    • Stepwise Dilution: Add the this compound stock solution to the aqueous buffer slowly while vortexing or stirring to ensure rapid and even dispersal.

    • Incorporate Solubilizing Agents: For challenging formulations, the inclusion of a small percentage of a surfactant like Tween 80 or a polymer such as PVP/VA may help to maintain solubility, though this must be compatible with your experimental system.

Data Presentation

Solvent Reported Solubility Molar Concentration Notes
WaterUp to 100 mM100 mMSolubility can be pH-dependent. Sonication is often recommended.
DMSOUp to 20 mM20 mMSonication is often recommended.

Note: The solubility data is compiled from various sources and should be used as a guideline. Always refer to the certificate of analysis for your specific batch of this compound.

Experimental Protocols

Protocol for Preparing a this compound Stock Solution
  • Calculate the required mass: Based on the desired concentration and volume, calculate the mass of this compound needed. The molecular weight of this compound is approximately 350.8 g/mol .

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder in a suitable container.

  • Add the solvent: Add the desired volume of high-purity solvent (e.g., sterile water or DMSO) to the container.

  • Aid dissolution:

    • Vortex the solution thoroughly.

    • Place the container in an ultrasonic bath for 10-15 minutes.

    • If necessary, gently warm the solution to 37°C in a water bath while intermittently vortexing until the solid is completely dissolved.

  • Sterilization (if required): If the solution is for use in cell culture or in vivo studies, sterilize it by filtering through a 0.22 µm syringe filter. Ensure the filter material is compatible with your solvent.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed tubes.

Mandatory Visualizations

This compound and the GABA-A Receptor Signaling Pathway

This compound exerts its effects by modulating the GABA-A receptor, a ligand-gated ion channel. The following diagram illustrates the basic signaling pathway and the point of intervention for DMCM.

GABA_Signaling GABA-A Receptor Signaling and DMCM Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA_pre GABA GAD->GABA_pre Vesicle Synaptic Vesicle GABA_pre->Vesicle Packaging GABA_synapse GABA Vesicle->GABA_synapse Release GABA_A_Receptor GABA-A Receptor (Chloride Channel) Chloride_influx Cl- Influx GABA_A_Receptor->Chloride_influx Hyperpolarization Hyperpolarization (Inhibition) Chloride_influx->Hyperpolarization GABA_synapse->GABA_A_Receptor Binds to DMCM This compound DMCM->GABA_A_Receptor Binds to Benzodiazepine Site (Inverse Agonist Action)

Caption: Action of this compound on the GABA-A receptor signaling pathway.

Experimental Workflow for Preparing a this compound Working Solution

The following diagram outlines a logical workflow for preparing a working solution of this compound from a powdered solid, incorporating troubleshooting steps.

DMCM_Workflow Workflow for Preparing this compound Solution start Start calculate Calculate Mass of This compound start->calculate weigh Weigh DMCM HCl calculate->weigh add_solvent Add Solvent (e.g., Water, DMSO) weigh->add_solvent dissolve Attempt to Dissolve (Vortex) add_solvent->dissolve check_dissolution Completely Dissolved? dissolve->check_dissolution sonicate_warm Sonicate and/or Gently Warm (37°C) check_dissolution->sonicate_warm No stock_solution Stock Solution Prepared check_dissolution->stock_solution Yes check_again Completely Dissolved? sonicate_warm->check_again precipitation_issue Precipitation Issue: - Check solvent purity - Lower concentration - Adjust pH (for aqueous) check_again->precipitation_issue No check_again->stock_solution Yes dilute Dilute to Working Concentration in Aqueous Buffer stock_solution->dilute check_precipitation_dilution Precipitation Occurs? dilute->check_precipitation_dilution troubleshoot_dilution Troubleshoot Dilution: - Use more dilute stock - Add stock slowly with mixing - Adjust final buffer pH check_precipitation_dilution->troubleshoot_dilution Yes final_solution Working Solution Ready for Use check_precipitation_dilution->final_solution No troubleshoot_dilution->dilute

Caption: Troubleshooting workflow for this compound solution preparation.

Technical Support Center: DMCM Hydrochloride Use in Rodent Behavioral Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected behavioral side effects with DMCM (Methyl 6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate) hydrochloride in rodent models.

Frequently Asked Questions (FAQs)

Q1: What are the expected behavioral effects of DMCM hydrochloride in rodents?

DMCM is a potent benzodiazepine inverse agonist. Its primary and expected effects in rodents are anxiogenic (anxiety-producing) and convulsant. These effects are mediated by its high-affinity binding to the benzodiazepine site on the GABA-A receptor, where it negatively modulates the action of GABA, the primary inhibitory neurotransmitter in the central nervous system. This reduction in GABAergic inhibition leads to increased neuronal excitability, resulting in anxiety-like behaviors and, at higher doses, seizures.

Q2: We are observing antidepressant-like effects in the forced swim test with DMCM. Is this a known phenomenon?

Yes, this is a documented paradoxical effect. While counterintuitive for an anxiogenic compound, studies have shown that DMCM can decrease immobility time in the forced swim test, which is indicative of an antidepressant-like effect. One study reported this effect at a dose of 0.1 mg/kg.[1] The precise mechanism is still under investigation but may involve complex interactions with different neural circuits and receptor subtypes.

Q3: Our lab has recorded memory-enhancing effects of DMCM in an active avoidance task. Is this a valid finding?

This is another reported paradoxical effect. DMCM has been shown to improve memory retention and acquisition in active avoidance tasks in rats. This pro-mnesic effect appears to follow an inverted U-shaped dose-response curve, with a dose of 0.1 mg/kg demonstrating significant memory facilitation.[1]

Q4: We are seeing a reduction in pain response (hypoalgesia) in our rodent models after DMCM administration. Why would an anxiogenic compound have this effect?

The hypoalgesic (pain-reducing) effect of DMCM is a recognized, though unexpected, finding. Research suggests that DMCM may induce a state of panic or intense fear, which in turn can inhibit pain processing.[2][3] This phenomenon has been observed across a range of pain assays, including tail-flick to heat and vocalization to shock.[2][3] The intensity of the painful stimulus can also influence whether hyperalgesia or hypoalgesia is observed.[4]

Q5: There is significant variability in the convulsive threshold to DMCM among our animals. What could be the cause?

Substantial inter-individual variability in the response to DMCM is a known issue.[5] Rodents can be classified as having high or low thresholds for DMCM-induced convulsions.[5] This variability is thought to be due to differences in the subunit composition of GABA-A receptors in different brain regions.[5][6] Rats with a lower threshold for convulsions have been shown to spend less time in the open arms of the elevated plus-maze, suggesting a link between seizure susceptibility and baseline anxiety levels.[5]

Troubleshooting Guide

Observed Issue Potential Cause(s) Troubleshooting Steps
Lack of Anxiogenic Effect or Observation of Anxiolytic-like Behavior Dose Selection: The dose-response relationship for DMCM's effects can be complex. Low doses may not be sufficient to induce anxiety, and in some genetically modified models, high doses have paradoxically produced modest anxiolytic-like effects.[7]- Conduct a thorough dose-response study to determine the optimal anxiogenic dose for your specific rodent strain and experimental conditions.- Review the literature for doses used in similar paradigms.
Genetic Variability: As mentioned, individual differences in GABA-A receptor subunit composition can lead to varied responses.[5][6]- Consider using a larger sample size to account for individual variability.- If possible, screen animals for baseline anxiety levels to see if this correlates with their response to DMCM.
Experimental Protocol: The specific parameters of the behavioral test (e.g., lighting, handling) can influence the outcome.- Ensure your behavioral testing protocols are standardized and consistent across all animals.- Refer to the detailed experimental protocols provided below.
High Variability in Seizure Threshold Individual Differences: Inherent biological differences in seizure susceptibility.[5]- Acknowledge this variability in your experimental design and statistical analysis.- You may consider pre-screening animals and grouping them based on their seizure threshold for certain experimental questions.
Route of Administration: The method of DMCM administration can affect its bioavailability and onset of action.- Ensure consistent and accurate administration of the compound. Intraperitoneal (i.p.) injection is common.
Unexpected Hypoalgesia "Panic" Induction: The pain-inhibiting effect may be a consequence of a panic-like state induced by DMCM.[2][3]- This may be an inherent pharmacological property of DMCM. Consider the specific research question and whether this effect confounds the interpretation of your results.- The intensity of the nociceptive stimulus can also determine the direction of the effect.[4]
Inconsistent Memory Enhancement Dose-Response Relationship: The memory-enhancing effects of DMCM are dose-dependent and follow an inverted U-shaped curve.[1]- Carefully titrate the dose of DMCM to find the optimal concentration for memory enhancement in your model. Doses that are too low or too high may not be effective.

Data Presentation

Table 1: Dose-Response of this compound on Various Behavioral Endpoints in Rodents

Behavioral Effect Species/Strain Dose Range Observed Effect Reference
Anxiogenic Mice (BALB/c)1 µg ICVIncreased anxiety-like behavior[8]
Convulsant Mice (Wild-type)3 mg/kg, i.p.Clonic convulsions[7]
Mice (gamma2I77 mutant)Up to 60 mg/kg, i.p.No convulsions[7]
Antidepressant-like Rats0.1 mg/kg, i.p.Decreased immobility time[1]
Memory Enhancement Rats0.1 mg/kg, i.p.Improved active avoidance[1]
Hypoalgesia Rats0.015 - 0.25 mg/kgInhibition of pain responses[3]
Anxiolytic-like (Paradoxical) Mice (gamma2I77 mutant)20-60 mg/kg i.p.Modest anxiolytic-like effects[7]

Experimental Protocols

Elevated Plus-Maze (EPM) for Anxiety-Like Behavior

The EPM is a widely used test to assess anxiety-like behavior in rodents. The test is based on the animal's natural aversion to open and elevated spaces.

Apparatus:

  • A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

  • For mice: Arms are typically 25-30 cm long and 5 cm wide. Closed arms have walls ~15 cm high.

  • For rats: Arms are typically 50 cm long and 10 cm wide. Closed arms have walls ~40 cm high.

Procedure:

  • Habituate the animals to the testing room for at least 30-60 minutes before the test.

  • Administer this compound or vehicle at the appropriate pre-treatment time (e.g., 30 minutes for i.p. injection).

  • Place the animal in the center of the maze, facing one of the open arms.

  • Allow the animal to explore the maze for a 5-minute session.

  • Record the session using a video camera for later analysis.

  • Key parameters to measure include:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Time spent in the closed arms.

    • Number of entries into the closed arms.

    • Total number of arm entries (as a measure of general locomotor activity).

  • An anxiogenic effect is indicated by a decrease in the time spent and/or entries into the open arms.

  • Thoroughly clean the maze with 70% ethanol between each animal to eliminate olfactory cues.

Forced Swim Test (FST) for Antidepressant-Like Effects

The FST is a common screening tool for antidepressant drugs. The test is based on the principle that an animal will cease struggling and become immobile when placed in an inescapable, stressful situation.

Apparatus:

  • A transparent cylinder (for mice: ~20 cm diameter, 25 cm high; for rats: ~20 cm diameter, 40-50 cm high).

  • Fill the cylinder with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or paws (for mice: ~15 cm; for rats: ~30 cm).

Procedure:

  • Pre-test Session (Day 1):

    • Place the animal in the cylinder for a 15-minute session. This is to induce a stable baseline of immobility.

    • After the session, remove the animal, dry it with a towel, and return it to its home cage.

  • Test Session (Day 2):

    • Administer this compound or vehicle 24, 5, and 1 hour before the test session.

    • Place the animal in the cylinder for a 5-minute session.

    • Record the session for later scoring.

  • Scoring:

    • Measure the duration of immobility during the 5-minute test session. Immobility is defined as the lack of movement except for small motions necessary to keep the head above water.

    • A decrease in immobility time is interpreted as an antidepressant-like effect.

  • Change the water between animals.

Signaling Pathways and Experimental Workflows

DMCM_Signaling_Pathway cluster_GABA GABA-A Receptor cluster_Neuron Postsynaptic Neuron cluster_Behavior Behavioral Outcomes GABA GABA Receptor GABA-A Receptor (Benzodiazepine Site) GABA->Receptor Binds to DMCM This compound DMCM->Receptor Binds to (Inverse Agonist) Chloride Cl- Influx Receptor->Chloride Opens Channel Receptor->Chloride Reduces Opening Hyperpolarization Hyperpolarization Chloride->Hyperpolarization Increased_Excitability Increased Neuronal Excitability Chloride->Increased_Excitability Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anxiolysis Anxiolysis/Sedation Reduced_Excitability->Anxiolysis Anxiogenesis Anxiogenesis Increased_Excitability->Anxiogenesis Convulsions Convulsions Anxiogenesis->Convulsions Higher Doses

Caption: Primary signaling pathway of this compound at the GABA-A receptor.

Paradoxical_Effects_Workflow cluster_DRN Dorsal Raphe Nucleus (DRN) Involvement cluster_GABA_Subtypes GABA-A Receptor Subtype Specificity cluster_Outcomes Paradoxical Behavioral Outcomes DMCM DMCM Administration DRN_Modulation Modulation of DRN Activity DMCM->DRN_Modulation Subtype_Binding Differential Binding to GABA-A Receptor Subtypes DMCM->Subtype_Binding Serotonin_Release Altered Serotonin Release DRN_Modulation->Serotonin_Release Memory_Enhancement Memory Enhancement Serotonin_Release->Memory_Enhancement Antidepressant_Effect Antidepressant-like Effect Serotonin_Release->Antidepressant_Effect Hypoalgesia Hypoalgesia Serotonin_Release->Hypoalgesia Regional_Effects Region-Specific Neuronal Effects Subtype_Binding->Regional_Effects Regional_Effects->Memory_Enhancement Regional_Effects->Antidepressant_Effect Regional_Effects->Hypoalgesia

Caption: Hypothesized workflow for paradoxical effects of DMCM.

Troubleshooting_Logic Start Unexpected Behavioral Effect Observed Check_Dose Is the dose appropriate? Start->Check_Dose Check_Protocol Is the experimental protocol consistent? Check_Dose->Check_Protocol Yes Adjust_Dose Conduct dose-response study Check_Dose->Adjust_Dose No Consider_Variability Have you accounted for inter-individual variability? Check_Protocol->Consider_Variability Yes Standardize_Protocol Review and standardize protocol Check_Protocol->Standardize_Protocol No Paradoxical_Effect Consider the possibility of a paradoxical pharmacological effect Consider_Variability->Paradoxical_Effect Yes Increase_N Increase sample size Consider_Variability->Increase_N No End Re-evaluate Experiment Paradoxical_Effect->End Adjust_Dose->End Standardize_Protocol->End Increase_N->End

Caption: Logical workflow for troubleshooting unexpected DMCM effects.

References

Technical Support Center: Mitigating Motor Impairment Effects of DMCM Hydrochloride in Behavioral Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing DMCM hydrochloride in behavioral studies. The focus is on mitigating the compound's motor impairment effects to ensure the validity and accuracy of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cause motor impairment?

Methyl 6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate (DMCM) hydrochloride is a non-selective inverse agonist of the benzodiazepine binding site on the GABA-A receptor.[1] Unlike benzodiazepine agonists which enhance the effect of GABA (an inhibitory neurotransmitter), DMCM reduces GABA's effect, leading to increased neuronal excitability.[2] This can result in anxiogenic effects at lower doses and motor impairments, including tremors, ataxia, and convulsions, at higher doses.[3][4]

Q2: At what doses are motor impairments typically observed with this compound in rodents?

The dose at which motor impairments are observed can vary depending on the rodent species, strain, and the specific behavioral test being used. Generally, doses in the range of 0.25-1.0 mg/kg (i.p.) in rats can lead to observable motor side effects, with higher doses (e.g., 3 mg/kg i.p.) inducing convulsions in wild-type mice.[3][5] It is crucial to conduct pilot studies to determine the optimal dose that produces the desired anxiogenic effect without confounding motor impairments in your specific experimental setup.

Q3: How can I mitigate the motor impairment effects of this compound?

The most effective way to mitigate the motor effects of DMCM is by administering a competitive benzodiazepine receptor antagonist, such as flumazenil.[6] Flumazenil can reverse the effects of DMCM at the GABA-A receptor, thereby reducing or eliminating motor impairments and convulsions.[7] Careful dose selection of DMCM is also a primary mitigation strategy; using the lowest effective dose for the desired anxiogenic effect will minimize motor side effects.

Q4: What is the recommended dose of flumazenil to reverse DMCM-induced motor effects?

The effective dose of flumazenil can depend on the dose of DMCM administered. For rodents, intravenous (IV) or intraperitoneal (IP) doses of flumazenil are typically used. A starting point for reversal of benzodiazepine effects in pediatric patients (which can be a reference for animal studies) is an initial IV dose of 0.01 mg/kg.[1] In some animal studies, flumazenil has been used at doses ranging from 5 to 20 mg/kg (i.p.) to reverse the effects of benzodiazepine agonists.[8] It is highly recommended to perform a dose-response study to determine the optimal flumazenil dose for your specific DMCM concentration and experimental conditions.

Q5: When should I administer flumazenil in my experimental protocol?

Flumazenil can be administered either before or after the onset of motor impairments. If the goal is to prevent motor impairments, flumazenil can be administered shortly before or concurrently with DMCM. If the goal is to reverse existing motor impairments, flumazenil should be administered as soon as significant motor side effects are observed. The onset of action for flumazenil is rapid, typically within 1-2 minutes after IV administration.[9]

Troubleshooting Guides

Problem 1: Animals exhibit severe convulsions immediately after DMCM administration.

  • Immediate Action: Administer a pre-determined dose of flumazenil immediately to counteract the effects of DMCM. If you have not established an effective dose, start with a low dose (e.g., 0.01 mg/kg, IV) and titrate upwards as needed.[1]

  • Troubleshooting Steps:

    • Verify DMCM Dose: Double-check your calculations and the concentration of your DMCM solution to ensure you have not administered an overdose.

    • Review Administration Route: Ensure the administration route (e.g., i.p., s.c.) is appropriate and was performed correctly. Inadvertent intravenous administration of a high dose can lead to rapid and severe effects.

    • Assess Animal Strain Sensitivity: Some rodent strains may be more susceptible to the convulsant effects of DMCM.[10] Consider using a different strain or conducting a more thorough dose-response study with your current strain.

    • Future Prevention: In subsequent experiments, lower the dose of DMCM or pre-treat with a sub-threshold dose of flumazenil.

Problem 2: The open field test results are ambiguous. I can't distinguish between anxiety-like behavior (thigmotaxis) and general motor impairment (hypolocomotion).

  • Troubleshooting Steps:

    • Analyze Multiple Parameters: Do not rely solely on the total distance traveled. Analyze other parameters from the open field test such as the time spent in the center versus the periphery, the number of entries into the center, rearing frequency, and velocity.[5][11] Anxious animals will typically show a preference for the periphery but may still exhibit normal or even increased velocity along the walls. Animals with motor impairment will likely show a global reduction in all locomotor activity, including velocity.

    • Conduct a Rotarod Test: The rotarod test is a more direct measure of motor coordination and balance.[12] If animals perform poorly on the rotarod at a given DMCM dose, it is likely that their performance in the open field is also affected by motor impairment.

    • Use a Lower DMCM Dose: A lower dose of DMCM may induce anxiogenic effects with minimal impact on motor function.

    • Flumazenil Control Group: Include a control group that receives both DMCM and flumazenil. If the "anxious" phenotype in the open field is reversed by flumazenil, it confirms that the behavior is mediated by the benzodiazepine receptor and helps to dissociate it from non-specific motor toxicity.

Problem 3: Flumazenil administration is not reversing the motor impairments.

  • Troubleshooting Steps:

    • Check Flumazenil Dose and Administration: Ensure that the dose of flumazenil is sufficient to counteract the administered dose of DMCM. The duration of action of flumazenil is relatively short, and re-sedation or the re-emergence of motor impairments can occur.[1] Consider administering a second dose or using a continuous infusion if necessary.[13]

    • Verify Compound Integrity: Ensure that your flumazenil solution is potent and has been stored correctly.

    • Consider Non-Benzodiazepine Receptor Mediated Effects: While unlikely with DMCM, at very high doses, other mechanisms could contribute to toxicity. However, the primary mechanism of action is through the benzodiazepine site on the GABA-A receptor.[6]

Data Presentation

Table 1: Dose-Response Relationship of this compound on Motor Activity in Rodents (Synthesized from Literature)

Species/StrainDMCM HCl Dose (mg/kg, i.p.)Behavioral TestObserved Motor EffectCitation(s)
Rat (Wistar)0.05 - 0.1Active AvoidanceImproved performance (promnesic effects)[3]
Rat (Wistar)> 0.1Active AvoidanceImpaired performance[3]
Mouse (Wild-type)3ObservationConvulsions[5]
Mouse (gamma2I77 mutant)up to 60RotarodNo motor impairment[5]
Rat0.25 - 1.0ObservationFear-like responses (defecation, urination)[14]

Table 2: Efficacy of Flumazenil in Reversing Benzodiazepine Inverse Agonist Effects (Synthesized from Literature)

Reversal AgentDoseSpeciesBenzodiazepine AgentEffect ReversedCitation(s)
Flumazenil3 µM (in vitro)N/ADMCM (1 µM)Inhibition of GABA response[6]
Flumazenil0.1 - 0.2 mg (IV)HumanBenzodiazepine OverdoseSedation[7]
Flumazenil0.01 - 0.02 mg/kg (IV)Human (Pediatric)Benzodiazepine OverdoseSedation[7]
Flumazenil0.2 mg incrementsHumanDiazepam/MidazolamPsychomotor impairment[15]
Flumazenil5 - 20 mg/kg (i.p.)RatDiazepamLearning and memory impairment, locomotor depression[8]

Experimental Protocols

Protocol 1: Preparation of this compound and Flumazenil Solutions for Injection

Materials:

  • This compound powder

  • Flumazenil powder

  • Sterile saline (0.9% NaCl) for injection

  • Sterile water for injection

  • 0.01 N HCl (optional, for aiding dissolution of DMCM)

  • NaOH solution (for pH adjustment)

  • Sterile vials

  • Syringes and needles (appropriate gauge for rodent injections)

  • pH meter

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Procedure for this compound Solution:

  • Calculate the required amount of this compound powder based on the desired concentration and final volume.

  • In a sterile vial, dissolve the this compound powder in sterile saline. This compound is soluble in water up to 100 mM.[16]

  • If dissolution is slow, gentle warming or the addition of a small amount of 0.01 N HCl can aid in solubilization.

  • If HCl is used, adjust the pH of the final solution to near physiological pH (~7.4) using a NaOH solution.

  • Vortex the solution until the powder is completely dissolved.

  • Sterile filter the solution using a 0.22 µm syringe filter into a new sterile vial.

  • Store the solution appropriately. For short-term storage, refrigeration is typically suitable. For long-term storage, consult the manufacturer's recommendations.

Procedure for Flumazenil Solution:

  • Calculate the required amount of flumazenil powder.

  • In a sterile vial, dissolve the flumazenil powder in sterile saline.

  • Vortex the solution until the powder is completely dissolved.

  • Sterile filter the solution using a 0.22 µm syringe filter into a new sterile vial.

  • Store the solution according to the manufacturer's instructions.

Protocol 2: Mitigation of DMCM-Induced Motor Impairment using the Rotarod Test in Mice

Objective: To assess the efficacy of flumazenil in mitigating DMCM-induced motor coordination deficits.

Materials:

  • Rotarod apparatus for mice

  • This compound solution

  • Flumazenil solution

  • Vehicle control solution (e.g., sterile saline)

  • Experimental mice (e.g., C57BL/6)

  • Syringes and needles for injection

Procedure:

  • Habituation and Training (3 days):

    • Habituate the mice to the testing room for at least 30 minutes before each session.

    • Train the mice on the rotarod at a constant speed (e.g., 4 rpm) for 2-5 minutes per trial, with 3-4 trials per day. The goal is for the mice to achieve a stable baseline performance.

  • Test Day (Day 4):

    • Divide the mice into at least four groups:

      • Group 1: Vehicle + Vehicle

      • Group 2: Vehicle + DMCM

      • Group 3: Flumazenil + DMCM

      • Group 4: Vehicle + Flumazenil (to test for intrinsic effects of flumazenil)

    • Administer the first injection (Vehicle or Flumazenil) via the desired route (e.g., i.p.).

    • After the appropriate pre-treatment time for flumazenil (e.g., 15 minutes), administer the second injection (Vehicle or DMCM).

    • At the time of peak effect for DMCM (e.g., 15-30 minutes post-injection), place the mouse on the accelerating rotarod (e.g., accelerating from 4 to 40 rpm over 5 minutes).

    • Record the latency to fall for each mouse. A trial can be ended if the mouse remains on the rod for the maximum duration (e.g., 300 seconds).

    • Repeat for 2-3 trials with an inter-trial interval of at least 15-20 minutes.

  • Data Analysis:

    • Calculate the average latency to fall for each mouse across the trials.

    • Compare the average latencies between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Mandatory Visualizations

Caption: this compound's signaling pathway leading to motor impairment.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment Day cluster_analysis Data Analysis A1 Prepare DMCM HCl, Flumazenil, and Vehicle Solutions A2 Habituate and Train Animals on Rotarod (3 days) A1->A2 B1 Divide animals into 4 groups: 1. Veh + Veh 2. Veh + DMCM 3. Flum + DMCM 4. Veh + Flum A2->B1 B2 Administer 1st Injection (Vehicle or Flumazenil) B1->B2 B3 Wait for Pre-treatment Time (e.g., 15 min) B2->B3 B4 Administer 2nd Injection (Vehicle or DMCM) B3->B4 B5 Wait for Peak Effect Time (e.g., 15-30 min) B4->B5 B6 Conduct Rotarod Test (measure latency to fall) B5->B6 C1 Calculate Average Latency to Fall per Group B6->C1 C2 Perform Statistical Analysis (e.g., ANOVA) C1->C2 C3 Compare Group Performances C2->C3

Caption: Experimental workflow for a DMCM motor impairment mitigation study.

References

Factors influencing the dose-response to DMCM hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DMCM (Methyl 6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate) hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing DMCM hydrochloride in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the successful application of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a non-selective full inverse agonist of the benzodiazepine binding site on the GABA-A receptor.[1] Unlike benzodiazepine agonists which enhance the effect of GABA (an inhibitory neurotransmitter), DMCM reduces the effect of GABA, leading to neuronal excitation.[2][3] This action underlies its potent anxiogenic (anxiety-producing) and convulsant properties.[1][4][5]

Q2: What are the typical dose ranges for in vivo experiments with this compound?

A2: The dose of this compound can vary significantly depending on the animal model, route of administration, and the intended biological effect. It is crucial to refer to published literature for specific experimental contexts.[6] Generally, lower doses are used to induce anxiety-like behaviors, while higher doses are required to induce convulsions. The dose-response relationship can be non-monotonic, with some studies reporting inhibitory or even anxiolytic-like effects at certain dose ranges.[7][8]

Q3: How should I prepare a solution of this compound for in vivo administration?

A3: this compound has specific solubility characteristics. For intraperitoneal (i.p.) injections in rodents, a common method involves first dissolving the compound in a small amount of 0.1M HCl and then diluting it to the final volume with saline.[6] It is also soluble in water and DMSO.[1][4] Sonication is often recommended to aid dissolution.[4] Always prepare fresh solutions for each experiment to ensure stability and efficacy.

Q4: What are the recommended storage conditions for this compound?

A4: this compound powder should be stored desiccated at room temperature or at -20°C for long-term stability.[4] Once in solution, it should be used promptly.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
No observable effect at expected doses 1. Improper solution preparation: Incomplete dissolution or degradation of the compound. 2. Incorrect dose calculation or administration: Errors in calculating the required dose or improper injection technique. 3. Individual animal variability: Significant differences in sensitivity to DMCM have been reported.[9] 4. Tolerance: Repeated administration can lead to tolerance.[10]1. Verify solution preparation: Ensure complete dissolution by following the recommended protocol (e.g., use of HCl, sonication). Prepare fresh solutions for each experiment. 2. Double-check calculations and administration: Carefully review all dose calculations and ensure proper administration technique (e.g., correct intraperitoneal injection). 3. Increase sample size: Use a larger cohort of animals to account for individual variations in response. Consider pre-screening animals for sensitivity. 4. Use a drug-naïve cohort: For acute studies, ensure that the animals have not been previously exposed to DMCM or other benzodiazepine receptor ligands.
Paradoxical (e.g., anxiolytic-like) effects observed 1. Non-monotonic dose-response: DMCM can exhibit complex dose-response relationships.[7] 2. Off-target effects: At higher concentrations, the possibility of off-target effects increases. 3. Specific experimental model: The genetic background and strain of the animal model can influence the behavioral outcome.1. Conduct a full dose-response study: Test a wide range of doses to fully characterize the pharmacological effects in your specific model. 2. Consult literature for similar findings: Review studies using similar models and dose ranges to see if paradoxical effects have been reported. 3. Characterize the animal model: Be aware of the specific characteristics of the animal strain you are using and how they might influence GABAergic signaling.
High variability in convulsive response 1. Individual susceptibility: As with other effects, there is a high degree of individual variability in the convulsive threshold for DMCM.[9] 2. Route and speed of administration: The method of administration can impact the onset and severity of convulsions.1. Determine CD50: Establish the convulsive dose 50% (CD50) in your specific animal strain to standardize the convulsive response. 2. Standardize administration protocol: Ensure a consistent route and rate of injection for all animals.
Compound precipitates out of solution 1. Exceeding solubility limits: The concentration of this compound may be too high for the chosen solvent. 2. Temperature changes: A decrease in temperature can reduce the solubility of the compound.1. Adjust solvent or concentration: Refer to the solubility data and consider using a different solvent system or a lower concentration. Sonication may help redissolve the compound.[4] 2. Maintain solution temperature: Keep the solution at a stable temperature during the experiment.

Quantitative Data Summary

Parameter Value Reference
Molecular Weight 350.8 g/mol [1][4]
Solubility in Water Up to 100 mM
Solubility in DMSO Up to 20 mM
Purity (typical) ≥98%[1]

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection in Rodents
  • Weigh the required amount of this compound powder in a sterile microfuge tube.

  • Add a small volume of 0.1M HCl to the tube to dissolve the powder. The exact volume will depend on the final desired concentration, but it should be minimal.

  • Gently vortex or sonicate the tube until the powder is completely dissolved.

  • Add sterile saline (0.9% NaCl) to the tube to reach the final desired volume and concentration.

  • Mix the solution thoroughly by inverting the tube several times.

  • Administer the freshly prepared solution intraperitoneally to the animal at a volume of 0.1 ml per 10 g of body weight for mice.[6]

Protocol 2: Assessment of Anxiogenic-like Effects using the Elevated Plus Maze (EPM) Test
  • Habituate the animals to the testing room for at least 1 hour before the experiment.

  • Prepare this compound solution according to Protocol 1.

  • Administer this compound or vehicle control to the animals via i.p. injection. A typical dose to induce anxiogenic-like effects is 2 mg/kg.[6]

  • Return the animals to their home cages for a 30-minute pre-treatment period.[6]

  • Place the animal in the center of the elevated plus maze, facing one of the open arms.

  • Record the animal's behavior for 5 minutes using a video tracking system.

  • Analyze the following parameters: time spent in the open arms, number of entries into the open arms, and total distance traveled. A decrease in the time spent and entries into the open arms is indicative of an anxiogenic-like effect.

Protocol 3: Induction of Convulsions in Mice
  • Prepare this compound solution according to Protocol 1.

  • Administer a convulsant dose of this compound via i.p. injection. The dose required to induce convulsions can vary, so it is recommended to perform a dose-response study to determine the CD50. Doses in the range of 3 mg/kg have been shown to be effective in wild-type mice.

  • Immediately after injection, place the animal in an observation chamber.

  • Observe the animal for the onset, duration, and severity of convulsive behaviors (e.g., clonic seizures, tonic-clonic seizures).

  • Score the seizure severity using a standardized scale (e.g., Racine scale).

Visualizations

DMCM_Signaling_Pathway cluster_GABA_A GABA-A Receptor GABA_A GABA-A Receptor (Chloride Ion Channel) Hyperpolarization Hyperpolarization (Inhibition) Chloride Cl- Ions GABA_A->Chloride Reduced Influx BZD_site Benzodiazepine Binding Site BZD_site->GABA_A Reduces channel opening probability GABA_site GABA Binding Site GABA_site->GABA_A Opens channel DMCM This compound DMCM->BZD_site Binds as an inverse agonist GABA GABA GABA->GABA_site Binds Neuron Neuron Depolarization Depolarization (Excitation) Neuron->Depolarization

Caption: Signaling pathway of this compound at the GABA-A receptor.

Experimental_Workflow_EPM start Start acclimatization Animal Acclimatization (≥ 1 hour) start->acclimatization solution_prep Prepare DMCM HCl and Vehicle Solutions acclimatization->solution_prep injection Administer DMCM HCl or Vehicle (i.p. injection) solution_prep->injection pretreatment Pre-treatment Period (30 minutes) injection->pretreatment epm_test Elevated Plus Maze Test (5 minutes) pretreatment->epm_test data_acq Record Behavioral Data (Video Tracking) epm_test->data_acq data_analysis Analyze Data: - Time in open arms - Entries into open arms - Total distance data_acq->data_analysis end End data_analysis->end

Caption: Experimental workflow for assessing anxiogenic effects of DMCM.

Troubleshooting_Logic start Experiment Start observe_effect Observe Experimental Outcome start->observe_effect expected Expected Effect Observed observe_effect->expected Yes unexpected Unexpected or No Effect observe_effect->unexpected No end Proceed with Analysis expected->end check_solution Verify Solution Preparation (Fresh, completely dissolved?) unexpected->check_solution check_dose Review Dose Calculation and Administration check_solution->check_dose Solution OK check_variability Consider Animal Variability (Increase n, pre-screen?) check_dose->check_variability Dose OK check_tolerance Assess for Tolerance (Drug-naïve animals?) check_variability->check_tolerance Variability Addressed revise Revise Protocol and Re-run check_tolerance->revise Tolerance Considered

Caption: Logical troubleshooting workflow for this compound experiments.

References

Navigating Vehicle Selection for DMCM Hydrochloride Administration: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

For researchers and drug development professionals utilizing DMCM (Methyl 6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate) hydrochloride, selecting an appropriate administration vehicle is a critical step for ensuring experimental accuracy and reproducibility. This guide provides a comprehensive overview of suitable vehicles, preparation protocols, and answers to frequently asked questions to streamline your research process.

Frequently Asked Questions (FAQs)

Q1: What are the primary solvents for dissolving DMCM hydrochloride?

A1: this compound is readily soluble in both aqueous solutions and organic solvents. The most commonly used and recommended primary solvents are:

  • Water: this compound is soluble in water.

  • Dimethyl Sulfoxide (DMSO): This is another common solvent for creating stock solutions of this compound.

Q2: How can I improve the dissolution of this compound?

A2: To aid dissolution, particularly at higher concentrations, the following techniques can be employed:

  • Sonication: Using an ultrasonic bath can help to disperse the compound and accelerate dissolution.

  • Gentle Warming: Warming the solution to 37°C can also increase solubility.

It is recommended to prepare solutions on the day of use. If a stock solution is prepared in advance, it should be stored at -20°C or -80°C to maintain stability.

Q3: What are suitable vehicles for in vivo administration?

A3: The choice of vehicle for in vivo administration depends on the route of administration (e.g., intravenous, intraperitoneal, oral). Given this compound's water solubility, aqueous-based vehicles are generally preferred.

  • Sterile Saline (0.9% NaCl): This is a common and well-tolerated vehicle for intravenous (IV) and intraperitoneal (IP) injections. It is isotonic and minimizes the risk of cellular damage at the injection site.

  • Phosphate-Buffered Saline (PBS): PBS is another suitable isotonic vehicle for parenteral administration. It helps to maintain a stable pH, which can be important for compound stability.

For oral administration, this compound can be dissolved in sterile water.

Q4: Are there any concerns about the stability of this compound in aqueous solutions?

A4: While specific long-term stability data for this compound in various aqueous vehicles is not extensively published, studies on related β-carboline compounds suggest they are relatively stable in water. One study on tetrahydro-β-carbolines dissolved in water showed a maximal degradation of only 14% after 12 days at temperatures up to 37°C.[1] However, it is always best practice to prepare fresh solutions for each experiment to ensure consistent potency. If solutions are to be stored, they should be kept at low temperatures (-20°C or -80°C) and protected from light.

Q5: What is a typical experimental protocol for preparing this compound for intraperitoneal injection in rodents?

A5: The following is a general protocol. Specific concentrations and volumes should be optimized for your experimental design.

  • Calculate the required amount: Determine the total mass of this compound needed based on the desired dose (e.g., mg/kg) and the number and weight of the animals.

  • Dissolve in vehicle: Weigh the this compound and dissolve it in a minimal amount of sterile saline (0.9% NaCl) or PBS.

  • Aid dissolution (if necessary): If the compound does not dissolve readily, use a sonicator or warm the solution gently.

  • Adjust to final volume: Once dissolved, add the vehicle to reach the final desired concentration.

  • Sterile filter: Before injection, it is good practice to sterile filter the solution through a 0.22 µm syringe filter to remove any potential microbial contaminants.

  • Administer promptly: Use the freshly prepared solution for administration.

Data Summary

The following table summarizes the solubility of this compound in common solvents.

SolventSolubilityNotes
WaterSolubleSonication or gentle warming may be required for higher concentrations.
DMSOSolubleOften used for creating high-concentration stock solutions.
Saline (0.9% NaCl)SolubleA common vehicle for in vivo injections.
PBS (Phosphate-Buffered Saline)SolubleA common, pH-buffered vehicle for in vivo injections.

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Intraperitoneal (IP) Injection

  • Objective: To prepare a sterile solution of this compound for IP administration to rodents.

  • Materials:

    • This compound powder

    • Sterile 0.9% saline solution

    • Sterile conical tubes

    • Vortex mixer

    • Sonicator (optional)

    • Sterile 0.22 µm syringe filters

    • Sterile syringes and needles

  • Procedure:

    • Aseptically weigh the required amount of this compound powder and place it in a sterile conical tube.

    • Add a small volume of sterile 0.9% saline to the tube.

    • Vortex the tube until the powder is fully dissolved. If necessary, place the tube in a sonicator for 5-10 minutes.

    • Add sterile 0.9% saline to achieve the final desired concentration.

    • Draw the solution into a sterile syringe through a 0.22 µm syringe filter.

    • The solution is now ready for intraperitoneal injection.

Visualizations

Vehicle_Selection_Workflow cluster_preparation Solution Preparation cluster_administration Administration Route cluster_vehicle Vehicle Formulation start Start: Need to administer This compound solubility Assess required concentration and solubility start->solubility dissolve Weigh DMCM HCl and dissolve in primary solvent (Water or DMSO) solubility->dissolve aid_dissolution Aid dissolution if needed (Sonication, gentle warming) dissolve->aid_dissolution route Select Administration Route aid_dissolution->route Dissolved iv_ip Intravenous (IV) or Intraperitoneal (IP) route->iv_ip Parenteral oral Oral Gavage route->oral Enteral saline_pbs Prepare final solution in Sterile Saline (0.9% NaCl) or PBS iv_ip->saline_pbs water Prepare final solution in Sterile Water oral->water sterile_filter Sterile filter solution (0.22 µm filter) saline_pbs->sterile_filter water->sterile_filter end Administer to animal sterile_filter->end

Caption: Workflow for selecting the appropriate vehicle for this compound administration.

References

Validation & Comparative

A Comparative Analysis of the Anxiogenic Properties of DMCM Hydrochloride and FG-7142

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of neuroscience research and drug development, understanding the nuanced effects of pharmacological tools is paramount. This guide provides a comprehensive comparison of the anxiogenic, or anxiety-inducing, effects of two widely used benzodiazepine receptor inverse agonists: methyl 6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate (DMCM) hydrochloride and N-methyl-β-carboline-3-carboxamide (FG-7142). This document is intended for researchers, scientists, and drug development professionals seeking to select the appropriate compound for their experimental needs.

Both DMCM and FG-7142 exert their effects by binding to the benzodiazepine site of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. However, their distinct pharmacological profiles as a full and a partial inverse agonist, respectively, lead to significant differences in their anxiogenic potency and behavioral outcomes.

Mechanism of Action: Modulating the GABA-A Receptor

DMCM and FG-7142 are β-carboline derivatives that act as inverse agonists at the benzodiazepine allosteric site on the GABA-A receptor. Unlike benzodiazepine agonists which enhance the inhibitory effects of GABA, inverse agonists reduce the receptor's activity, leading to a decrease in chloride ion influx and subsequent neuronal hyperexcitability, which manifests as anxiety and, at higher doses, convulsions.[1]

FG-7142 is characterized as a partial inverse agonist, meaning it has a lower intrinsic efficacy compared to a full inverse agonist like DMCM.[2] This fundamental difference in their interaction with the GABA-A receptor complex underpins the observed variations in their anxiogenic effects.

Pharmacological Profile: Receptor Subtype Affinity and Efficacy

The GABA-A receptor is a pentameric structure composed of various subunit combinations, with the α (alpha) subunit playing a key role in determining the pharmacological properties of benzodiazepine site ligands. The differential affinity and efficacy of DMCM and FG-7142 for these α subunits contribute to their distinct anxiogenic profiles.

Table 1: Comparative GABAA Receptor Subunit Affinity and Efficacy

CompoundGABAA Receptor SubunitBinding Affinity (Ki, nM)Efficacy (EC50, nM) for modulation of GABA-induced Chloride Flux
FG-7142 α191[3][4]137[3][4]
α2330[3]507[3]
α3492[3]1021[3]
α52150[3]1439[3]
DMCM α1Data not available in searched sourcesData not available in searched sources
α2Data not available in searched sourcesData not available in searched sources
α3Data not available in searched sourcesData not available in searched sources
α5Data not available in searched sourcesData not available in searched sources

Note: Specific Ki and EC50 values for DMCM at different α subunits were not available in the searched literature.

Anxiogenic Effects: Evidence from Preclinical Models

The anxiogenic properties of DMCM and FG-7142 have been extensively characterized in various animal models of anxiety, most notably the elevated plus-maze (EPM) and the light-dark box (LDB) tests. These models rely on the innate conflict between a rodent's exploratory drive and its aversion to open, brightly lit spaces.

Elevated Plus-Maze (EPM)

The EPM consists of two open and two enclosed arms elevated from the ground. A decrease in the time spent and the number of entries into the open arms is indicative of an anxiogenic effect.

Table 2: Anxiogenic Effects of DMCM and FG-7142 in the Elevated Plus-Maze (Rats)

CompoundDose (mg/kg, i.p.)% Time in Open Arms (Mean ± SEM)% Open Arm Entries (Mean ± SEM)Reference
Vehicle -35.2 ± 5.142.1 ± 4.3[4]
DMCM 1.2515.1 ± 3.920.3 ± 4.1[4]
2.55.2 ± 2.110.1 ± 2.5[4]
Vehicle -38.9 ± 6.245.3 ± 5.8[5]
FG-7142 1012.5 ± 3.118.2 ± 4.5[5]
208.9 ± 2.515.4 ± 3.9[5]

*p < 0.05 compared to vehicle. Data from separate studies are presented.

As the data indicates, both DMCM and FG-7142 produce a dose-dependent decrease in the exploration of the open arms, confirming their anxiogenic properties. A direct comparative study found that DMCM produced significant anxiogenic effects at doses of 1.25 and 2.5 mg/kg.[4] In a separate study, FG-7142 also reduced open arm exploration at doses of 10 and 20 mg/kg.[5]

Light-Dark Box (LDB)

The LDB test consists of a dark, enclosed compartment and a brightly lit, open compartment. Anxiogenic compounds typically decrease the time spent in the light compartment and the number of transitions between the two compartments.

Table 3: Anxiogenic Effects of FG-7142 in the Light-Dark Box (Adult Rats)

TreatmentDose (mg/kg)Time in Light Compartment (s, Mean ± SEM)% Distance in Light Compartment (Mean ± SEM)Latency to Emerge (s, Mean ± SEM)Reference
Vehicle -135 ± 1530 ± 325 ± 5[6]
FG-7142 7.570 ± 1015 ± 260 ± 10[6]
1060 ± 812 ± 275 ± 12[6]

*p < 0.05 compared to vehicle.

Quantitative data for DMCM in the light-dark box from a direct comparative study was not available in the searched sources. However, studies have shown that FG-7142 dose-dependently reduces the time spent in the light compartment, confirming its anxiogenic effect in this paradigm as well.[6]

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.

G cluster_0 GABA-A Receptor Signaling cluster_1 Inverse Agonist Action GABA GABA GABA_A GABA-A Receptor GABA->GABA_A Binds Chloride Cl- Influx GABA_A->Chloride Benzodiazepine_Site Benzodiazepine Site Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride->Hyperpolarization DMCM DMCM (Full Inverse Agonist) DMCM->Benzodiazepine_Site Binds FG7142 FG-7142 (Partial Inverse Agonist) FG7142->Benzodiazepine_Site Binds Reduced_Chloride Reduced Cl- Influx Benzodiazepine_Site->Reduced_Chloride Reduces GABA efficacy Depolarization Neuronal Depolarization (Excitation / Anxiogenesis) Reduced_Chloride->Depolarization

Caption: GABA-A receptor signaling and inverse agonist action.

G cluster_0 Elevated Plus-Maze Workflow cluster_1 Light-Dark Box Workflow start Acclimatize Animal drug_admin Administer Vehicle, DMCM, or FG-7142 start->drug_admin place_maze Place Animal in Center of EPM drug_admin->place_maze record Record Behavior (5 min) place_maze->record analyze Analyze Data: - Time in Open/Closed Arms - Entries into Open/Closed Arms record->analyze end Return Animal to Home Cage analyze->end start2 Acclimatize Animal drug_admin2 Administer Vehicle, DMCM, or FG-7142 start2->drug_admin2 place_box Place Animal in Light Compartment drug_admin2->place_box record2 Record Behavior (10 min) place_box->record2 analyze2 Analyze Data: - Time in Light/Dark - Transitions - Latency to Enter Dark record2->analyze2 end2 Return Animal to Home Cage analyze2->end2

Caption: Experimental workflows for anxiety assessment.

G Compound Compound Pharmacological Class Anxiogenic Potency DMCM DMCM Hydrochloride Full Inverse Agonist High FG7142 FG-7142 Partial Inverse Agonist Moderate to High

Caption: Logical comparison of DMCM and FG-7142.

Experimental Protocols

Elevated Plus-Maze Test
  • Apparatus: The maze is shaped like a plus sign, with two open arms and two closed arms (enclosed by high walls), elevated above the floor.

  • Procedure:

    • Animals are habituated to the testing room for at least 60 minutes before the experiment.

    • The compound (DMCM, FG-7142, or vehicle) is administered intraperitoneally (i.p.) at the specified dose.

    • After a predetermined pretreatment time (e.g., 30 minutes), the animal is placed in the center of the maze, facing a closed arm.

    • Behavior is recorded for a 5-minute session using a video camera.

  • Data Analysis: The primary measures of anxiety are the percentage of time spent in the open arms and the percentage of entries into the open arms relative to the total time and entries in all arms. A lower percentage indicates a higher level of anxiety.

Light-Dark Box Test
  • Apparatus: A rectangular box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.

  • Procedure:

    • Animals are habituated to the testing room.

    • The compound or vehicle is administered.

    • The animal is placed in the center of the light compartment, facing away from the opening.

    • Behavior is recorded for a 10-minute session.

  • Data Analysis: Key indicators of anxiety include the time spent in the light compartment, the number of transitions between the two compartments, and the latency to first enter the dark compartment. Reduced time in the light compartment and fewer transitions are indicative of anxiogenic effects.[7]

Conclusion

Both this compound and FG-7142 are effective anxiogenic agents that act through the GABA-A receptor system. The primary distinction lies in their potency, with DMCM, as a full inverse agonist, generally exhibiting stronger anxiogenic effects at lower doses compared to the partial inverse agonist FG-7142. The choice between these two compounds will depend on the specific requirements of the research, with DMCM being suitable for inducing robust anxiety-like states and FG-7142 offering a more graded anxiogenic response. Researchers should carefully consider the dose-response relationships and the specific behavioral endpoints of interest when designing their studies.

References

Validating DMCM Hydrochloride-Induced Anxiety: A Comparative Guide to Physiological Measures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of physiological measures for validating anxiety induced by the benzodiazepine inverse agonist, methyl 6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate (DMCM) hydrochloride. We present supporting experimental data, detailed methodologies, and a comparative analysis with other common anxiogenic agents to assist in the robust design and interpretation of preclinical anxiety studies.

Introduction to DMCM Hydrochloride

This compound is a potent anxiogenic compound that acts as a negative allosteric modulator of the GABA-A receptor. By binding to the benzodiazepine site, it reduces the inhibitory effects of GABA, leading to neuronal hyperexcitability and a state of anxiety. This makes DMCM a valuable pharmacological tool for inducing an anxiety-like state in preclinical models to investigate the neurobiology of anxiety and screen potential anxiolytic drug candidates. Validating this induced anxiety state with objective physiological measures is crucial for the reliability and translational value of such research.

Physiological Measures of DMCM-Induced Anxiety

The anxiogenic effects of DMCM manifest through a variety of physiological changes. Monitoring these parameters provides a quantitative and objective assessment of the induced anxiety state, complementing behavioral observations. Key physiological measures include cardiovascular responses and hormonal stress markers.

Cardiovascular Parameters

Anxiety is intrinsically linked to the "fight-or-flight" response, which is characterized by significant changes in cardiovascular function.

Heart Rate and Blood Pressure: Anxious states typically lead to an increase in both heart rate and blood pressure. These parameters can be accurately measured in rodents using telemetry, a method that allows for continuous monitoring of conscious, freely moving animals, thereby minimizing stress-induced artifacts.

Experimental Protocol: Telemetry for Heart Rate and Blood Pressure Measurement

  • Transmitter Implantation:

    • Anesthetize the rodent (e.g., with isoflurane).

    • Aseptically implant a telemetry transmitter (e.g., from Data Sciences International) into the peritoneal cavity.

    • Insert the blood pressure catheter into the descending aorta or femoral artery and secure it with surgical glue and sutures.

    • Suture the incision and allow the animal to recover for at least one week before the experiment.

  • Acclimation and Baseline Recording:

    • Individually house the animals in their home cages placed on top of telemetry receivers.

    • Allow a 24-hour acclimation period to the experimental room.

    • Record baseline heart rate and blood pressure for at least 60 minutes before drug administration.

  • DMCM Administration and Data Acquisition:

    • Administer this compound intraperitoneally (i.p.) at the desired dose.

    • Continuously record heart rate, systolic blood pressure, and diastolic blood pressure for a predetermined period (e.g., 60-120 minutes) post-injection.

  • Data Analysis:

    • Analyze the telemetry data using appropriate software to calculate the average heart rate and blood pressure in discrete time bins (e.g., 5-minute intervals).

    • Compare the post-injection values to the baseline recordings and to a vehicle-treated control group.

Hormonal Stress Markers

The hypothalamic-pituitary-adrenal (HPA) axis plays a central role in the stress response, culminating in the release of glucocorticoids.

Corticosterone/Cortisol: In rodents, corticosterone is the primary glucocorticoid released in response to stress. Anxiogenic compounds like DMCM are expected to elevate plasma corticosterone levels.

Experimental Protocol: Plasma Corticosterone Measurement

  • Animal Treatment and Sample Collection:

    • Administer this compound (i.p.) or vehicle to the animals.

    • At a specific time point post-injection (e.g., 30 or 60 minutes), rapidly decapitate the animal or collect trunk blood following euthanasia with CO2. Blood can also be collected from the tail vein or saphenous vein in conscious animals at multiple time points, though this can be a confounding stressor.

    • Collect the blood in tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Separation:

    • Centrifuge the blood samples at 4°C (e.g., 3000 rpm for 15 minutes).

    • Collect the supernatant (plasma) and store it at -80°C until analysis.

  • Corticosterone Assay:

    • Quantify corticosterone levels using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) or RIA (Radioimmunoassay) kit, following the manufacturer's instructions.

  • Data Analysis:

    • Compare the plasma corticosterone concentrations between the DMCM-treated and vehicle-treated groups using appropriate statistical tests.

Comparative Analysis with Alternative Anxiogenic Agents

To provide a comprehensive understanding of DMCM's physiological effects, it is useful to compare it with other commonly used anxiogenic compounds that act through different mechanisms.

Anxiogenic AgentMechanism of ActionExpected Heart Rate EffectExpected Blood Pressure EffectExpected Corticosterone Effect
This compound Benzodiazepine Inverse Agonist (reduces GABAergic inhibition)IncreaseIncreaseIncrease
FG-7142 Benzodiazepine Partial Inverse AgonistModest increase in basal rate, augmented response to stimuli[1]No significant change in basal pressure[1]Increase[2]
Pentylenetetrazol (PTZ) Non-competitive GABA-A Receptor AntagonistIncreaseIncreaseIncrease[3]

Table 1: Comparison of Physiological Effects of Different Anxiogenic Agents. This table summarizes the expected physiological responses to this compound and two other common anxiogenic agents, FG-7142 and Pentylenetetrazol.

Visualizing the Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of DMCM, the experimental workflow for its validation, and a logical comparison with alternative anxiogenic agents.

DMCM_Signaling_Pathway DMCM This compound GABA_A GABA-A Receptor (Benzodiazepine Site) DMCM->GABA_A Binds to DMCM->GABA_A Reduces GABA's effect Chloride_Channel Chloride Ion Channel GABA_A->Chloride_Channel Opens Neuronal_Inhibition Neuronal Inhibition (Hyperpolarization) Chloride_Channel->Neuronal_Inhibition Leads to GABA GABA GABA->GABA_A Binds to Neuronal_Excitation Neuronal Excitation (Anxiety) Neuronal_Inhibition->Neuronal_Excitation Decreased Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (≥ 7 days) Telemetry_Implantation Telemetry Transmitter Implantation (optional) Animal_Acclimation->Telemetry_Implantation Baseline_Recording Baseline Physiological Recording (e.g., 60 min) Telemetry_Implantation->Baseline_Recording Drug_Administration DMCM or Vehicle Administration (i.p.) Baseline_Recording->Drug_Administration Physiological_Monitoring Continuous Physiological Monitoring (e.g., 60-120 min) Drug_Administration->Physiological_Monitoring Sample_Collection Blood Sample Collection Drug_Administration->Sample_Collection Cardiovascular_Analysis Heart Rate & Blood Pressure Analysis Physiological_Monitoring->Cardiovascular_Analysis Hormonal_Analysis Corticosterone Assay (ELISA/RIA) Sample_Collection->Hormonal_Analysis Statistical_Comparison Statistical Comparison (DMCM vs. Vehicle) Cardiovascular_Analysis->Statistical_Comparison Hormonal_Analysis->Statistical_Comparison Anxiogenic_Comparison cluster_bzd Benzodiazepine Site Modulators cluster_channel Chloride Channel Blocker GABA_A GABA-A Receptor DMCM DMCM (Inverse Agonist) DMCM->GABA_A Anxiety Anxiety-like State DMCM->Anxiety FG7142 FG-7142 (Partial Inverse Agonist) FG7142->GABA_A FG7142->Anxiety PTZ Pentylenetetrazol (Non-competitive Antagonist) PTZ->GABA_A Acts on different site PTZ->Anxiety

References

Cross-Validation of DMCM Hydrochloride Effects with Other Anxiety Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anxiogenic effects of DMCM (methyl 6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate) hydrochloride with other established anxiety-inducing agents across various preclinical models. The data presented herein is intended to assist researchers in selecting appropriate models and compounds for studying anxiety and evaluating potential anxiolytic therapies.

Introduction to DMCM Hydrochloride

This compound is a potent benzodiazepine inverse agonist. It binds to the benzodiazepine site on the gamma-aminobutyric acid type A (GABA-A) receptor, but in contrast to benzodiazepines which enhance the effect of GABA, DMCM reduces the chloride ion influx mediated by GABA. This negative allosteric modulation of the GABA-A receptor leads to a decrease in neuronal inhibition and consequently produces anxiogenic, proconvulsant, and convulsant effects. These properties make DMCM a valuable pharmacological tool for inducing anxiety-like states in animal models to investigate the neurobiology of anxiety and screen for novel anxiolytic drugs.

Comparative Efficacy in Preclinical Anxiety Models

The following tables summarize the quantitative effects of this compound and other anxiogenic compounds in widely used rodent models of anxiety.

Table 1: Elevated Plus-Maze (EPM)

The Elevated Plus-Maze is a widely used behavioral assay for assessing anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces. A decrease in the time spent and entries into the open arms is indicative of an anxiogenic effect.

CompoundDose (mg/kg, i.p.)Species% Time in Open Arms (Mean ± SEM)% Open Arm Entries (Mean ± SEM)Reference
Vehicle-Rat25.3 ± 4.145.2 ± 5.3[1]
DMCM 1.25Rat8.1 ± 2.522.1 ± 4.7[1]
DMCM 2.5Rat2.5 ± 1.110.5 ± 3.2[1]
FG 7142 10Rat12.5 ± 3.228.7 ± 5.1[1]
FG 7142 30Rat5.2 ± 1.815.3 ± 4.0[1]
Pentylenetetrazol (PTZ) 30Rat10.2 ± 2.925.8 ± 4.9[1]

*p < 0.05 compared to Vehicle

Table 2: Open Field Test (OFT)

The Open Field Test is used to assess general locomotor activity and anxiety-like behavior. A decrease in the time spent and distance traveled in the center of the open field is interpreted as an anxiogenic-like effect, reflecting the animal's aversion to the brightly lit and exposed central area.

Quantitative comparative data for this compound in the Open Field Test was not available in the reviewed literature. However, qualitative reports indicate that DMCM-treated animals spend significantly less time in the central area of the open field compared to control animals[2].

CompoundDose (mg/kg, i.p.)SpeciesTime in Center (s) (Mean ± SEM)Distance in Center (cm) (Mean ± SEM)Reference
Vehicle-RatData not availableData not available-
DMCM VariousRatSignificantly reducedSignificantly reduced[2]
Other Anxiogenics--Data not availableData not available-
Table 3: Light-Dark Box Test

The Light-Dark Box test is another model of unconditioned anxiety in rodents. It is based on the conflict between the innate exploratory drive of rodents and their natural aversion to brightly illuminated areas. A decrease in the time spent in the light compartment and the number of transitions between the two compartments is indicative of an anxiogenic effect.

Specific quantitative comparative data for this compound in the Light-Dark Box test was not found in the reviewed literature. General findings suggest that anxiogenic compounds decrease the time spent in the light compartment and the number of transitions[3].

CompoundDose (mg/kg, i.p.)SpeciesTime in Light Compartment (s) (Mean ± SEM)Number of Transitions (Mean ± SEM)Reference
Vehicle-MouseData not availableData not available-
DMCM -MouseExpected to decreaseExpected to decrease[3]
Other Anxiogenics-MouseData not availableData not available-

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.

Elevated Plus-Maze (EPM) Test

Apparatus: The maze is shaped like a plus sign and elevated 50 cm above the floor. It consists of two open arms (50 x 10 cm) and two enclosed arms (50 x 10 x 40 cm) arranged opposite to each other. A central platform (10 x 10 cm) connects the arms.

Procedure:

  • Drug Administration: this compound, FG 7142, or pentylenetetrazol is administered intraperitoneally (i.p.) 30 minutes before testing.

  • Acclimation: Animals are habituated to the testing room for at least 60 minutes prior to the experiment.

  • Testing: Each rat is placed on the central platform of the maze, facing an open arm. The behavior of the animal is recorded for a 5-minute session using a video camera.

  • Parameters Measured:

    • Time spent in the open and closed arms.

    • Number of entries into the open and closed arms.

    • Total distance traveled (to assess general locomotor activity).

  • Data Analysis: The percentage of time spent in the open arms and the percentage of open arm entries are calculated and analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Open Field Test (OFT)

Apparatus: A square arena (typically 100 x 100 cm) with high walls (at least 40 cm) to prevent escape. The floor is divided into a central zone and a peripheral zone.

Procedure:

  • Drug Administration: this compound is administered i.p. 30 minutes before the test.

  • Acclimation: Animals are brought to the testing room at least 60 minutes before the start of the experiment.

  • Testing: Each animal is gently placed in the center of the open field, and its activity is recorded for a predefined period (e.g., 10-30 minutes) using a video-tracking system.

  • Parameters Measured:

    • Time spent in the central and peripheral zones.

    • Distance traveled in the central and peripheral zones.

    • Total distance traveled.

    • Rearing frequency (a measure of exploratory behavior).

  • Data Analysis: The data are analyzed to compare the exploratory behavior and anxiety levels between the DMCM-treated and control groups.

Light-Dark Box Test

Apparatus: A rectangular box divided into two compartments: a small, dark compartment and a large, brightly illuminated compartment. An opening connects the two compartments.

Procedure:

  • Drug Administration: The test compound is administered prior to the test session (e.g., 30 minutes for i.p. injection).

  • Acclimation: Animals are habituated to the testing room.

  • Testing: Each mouse is placed in the center of the light compartment, facing away from the opening. The animal's behavior is recorded for 5-10 minutes.

  • Parameters Measured:

    • Time spent in the light and dark compartments.

    • Latency to the first entry into the dark compartment.

    • Number of transitions between the two compartments.

    • Total locomotor activity.

  • Data Analysis: The measured parameters are compared between different treatment groups to assess anxiety-like behavior.

Signaling Pathways and Mechanisms of Action

The anxiogenic effects of this compound are primarily mediated through its interaction with the GABA-A receptor, a ligand-gated ion channel.

DMCM_Mechanism_of_Action cluster_GABA_A_Receptor GABA-A Receptor cluster_Neuron Postsynaptic Neuron GABA GABA GABA_Binding_Site GABA Binding Site GABA->GABA_Binding_Site Binds to DMCM DMCM Benzodiazepine_Site Benzodiazepine Site DMCM->Benzodiazepine_Site Binds to (Inverse Agonist) Chloride_Channel Chloride (Cl-) Channel Benzodiazepine_Site->Chloride_Channel Reduces GABA-gated opening GABA_Binding_Site->Chloride_Channel Opens Chloride_Influx Chloride Ion Influx Chloride_Channel->Chloride_Influx Allows Reduced_Inhibition Reduced Inhibition (Anxiogenic Effect) Chloride_Channel->Reduced_Inhibition Results in Hyperpolarization Membrane Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization Leads to

Caption: Mechanism of this compound action on the GABA-A receptor.

Workflow of a Typical Anxiety Study Using DMCM

The following diagram illustrates a standard workflow for investigating the anxiogenic properties of DMCM and the potential efficacy of a novel anxiolytic compound.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment cluster_behavioral_testing Behavioral Testing cluster_data_analysis Data Analysis Acclimation Acclimation of Animals Randomization Randomization into Groups (Vehicle, DMCM, DMCM + Test Compound) Acclimation->Randomization Drug_Admin Drug Administration Randomization->Drug_Admin EPM Elevated Plus-Maze Drug_Admin->EPM OFT Open Field Test Drug_Admin->OFT LDB Light-Dark Box Drug_Admin->LDB Data_Collection Data Collection & Scoring EPM->Data_Collection OFT->Data_Collection LDB->Data_Collection Stats Statistical Analysis Data_Collection->Stats Interpretation Interpretation of Results Stats->Interpretation

Caption: Experimental workflow for assessing anxiogenic and anxiolytic effects.

Conclusion

This compound consistently produces robust anxiogenic-like effects across multiple well-validated animal models of anxiety, most notably the elevated plus-maze. Its mechanism of action as a benzodiazepine inverse agonist at the GABA-A receptor is well-characterized, leading to a reduction in inhibitory neurotransmission. This makes DMCM an invaluable tool for inducing a state of anxiety in preclinical research.

While quantitative comparative data is readily available for the elevated plus-maze, further studies directly comparing the dose-response effects of DMCM with other anxiogenics in the open field and light-dark box tests would be beneficial for a more comprehensive cross-validation. Nevertheless, the existing evidence strongly supports the use of this compound as a reliable pharmacological stressor to investigate the neurobiological underpinnings of anxiety and to screen for novel therapeutic interventions. Researchers should carefully consider the specific behavioral paradigms and outcome measures most relevant to their research questions when utilizing DMCM in their experimental designs.

References

Unveiling the Antagonistic Dance: Benzodiazepines Quell the Effects of DMCM Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

DMCM (methyl 6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate) hydrochloride, a potent inverse agonist of the benzodiazepine binding site on the GABA-A receptor, is a valuable tool in neuroscience research for inducing anxiety, seizures, and other neurological effects.[1][2] Understanding how to effectively and quantitatively antagonize these effects is crucial for developing novel therapeutics and elucidating the mechanisms of GABAergic modulation. This guide provides a comparative analysis of the antagonism of DMCM hydrochloride's effects by various benzodiazepines, supported by experimental data and detailed protocols.

The Mechanism of Action: A Tale of Two Ligands

The GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system, is a ligand-gated ion channel. While GABA is the primary agonist, the receptor complex also possesses allosteric modulatory sites, including the benzodiazepine binding site. Benzodiazepines, acting as positive allosteric modulators, enhance the effect of GABA, leading to increased chloride ion influx and neuronal hyperpolarization, resulting in sedative, anxiolytic, and anticonvulsant effects.

In stark contrast, this compound acts as a negative allosteric modulator, or inverse agonist, at this same site.[1] It binds to the benzodiazepine receptor and reduces the effect of GABA, thereby decreasing chloride ion influx and promoting neuronal excitability. This action underlies its characteristic proconvulsant and anxiogenic properties.[1][2] The antagonism of DMCM's effects by benzodiazepines is a direct competition for this binding site, where benzodiazepines can displace DMCM and restore the positive modulatory tone of the GABA-A receptor.

Quantitative Comparison of Benzodiazepine Antagonism

The efficacy of different benzodiazepines in antagonizing the effects of DMCM can be quantified through various in vivo and in vitro assays. The following table summarizes key quantitative data from published studies.

BenzodiazepineAssaySpeciesDMCM EffectAntagonistic Potency (ED50/IC50)Reference
DiazepamSeizure InductionMiceClonic-tonic convulsionsNot explicitly stated, but effective in antagonizing seizures.[1]
ClonazepamSeizure InductionMiceClonic-tonic convulsionsNot explicitly stated, but effective in antagonizing seizures.[1]
LorazepamSeizure InductionMiceClonic-tonic convulsionsNot explicitly stated, but effective in antagonizing seizures.[1]
FlumazenilDiscriminative StimulusRatsConditioned taste aversion1.0 mg/kg (pretreatment) blocked the stimulus effects of DMCM.[2]

Note: Direct comparative ED50 or IC50 values for different benzodiazepines against DMCM-induced effects are not consistently reported in the literature in a head-to-head format. The table reflects the available data on effective antagonistic doses.

Experimental Protocols

In Vivo: Antagonism of DMCM-Induced Seizures

This protocol is based on methodologies described in studies investigating the anticonvulsant effects of benzodiazepines against DMCM.[1]

Objective: To determine the efficacy of a benzodiazepine in preventing or delaying the onset of seizures induced by this compound in a rodent model.

Materials:

  • This compound solution

  • Benzodiazepine test compound solution

  • Vehicle solution (e.g., saline, DMSO)

  • Male Swiss mice (or other appropriate rodent strain)

  • Observation chambers

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Timer

Procedure:

  • Animal Acclimation: Acclimate mice to the experimental environment for at least one hour before testing.

  • Drug Administration:

    • Administer the benzodiazepine test compound or vehicle i.p. to different groups of mice.

    • After a predetermined pretreatment time (e.g., 30 minutes), administer a convulsant dose of this compound i.p.

  • Observation:

    • Immediately place each mouse in an individual observation chamber.

    • Observe the animals continuously for a set period (e.g., 30-60 minutes) for the onset of seizure activity (e.g., clonic spasms, tonic-clonic convulsions, loss of righting reflex).

    • Record the latency to the first seizure and the severity of the seizures using a standardized scoring system.

  • Data Analysis:

    • Compare the percentage of animals protected from seizures in the benzodiazepine-treated groups versus the vehicle-treated group.

    • Analyze the latency to seizure onset between groups using appropriate statistical methods (e.g., ANOVA, Kaplan-Meier survival analysis).

    • Calculate the ED50 (the dose of the benzodiazepine that protects 50% of the animals from seizures) using probit analysis.

In Vitro: Radioligand Binding Assay

This protocol is a generalized procedure based on established methods for studying competitive binding at the benzodiazepine receptor.

Objective: To determine the binding affinity (Ki) of a benzodiazepine for the benzodiazepine binding site on the GABA-A receptor in the presence of a radiolabeled ligand.

Materials:

  • Rat brain cortical membranes (source of GABA-A receptors)

  • [³H]-Flumazenil (radiolabeled antagonist)

  • Benzodiazepine test compound

  • This compound (for competition comparison)

  • Incubation buffer (e.g., Tris-HCl)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Glass fiber filters

  • Filtration apparatus

Procedure:

  • Membrane Preparation: Prepare a crude synaptic membrane fraction from rat cerebral cortex.

  • Binding Assay:

    • In a series of tubes, add a constant concentration of [³H]-Flumazenil and varying concentrations of the unlabeled benzodiazepine test compound or DMCM.

    • Add the prepared brain membranes to initiate the binding reaction.

    • Incubate the mixture at a specific temperature (e.g., 0-4°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through glass fiber filters using a vacuum filtration apparatus.

    • Wash the filters quickly with ice-cold incubation buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of [³H]-Flumazenil against the logarithm of the concentration of the unlabeled ligand.

    • Determine the IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

    • Calculate the Ki (inhibitory constant) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental processes, the following diagrams are provided.

GABA_A_Receptor_Signaling cluster_receptor GABA-A Receptor GABA_Site GABA Binding Site Channel Chloride (Cl-) Channel GABA_Site->Channel Opens BZD_Site Benzodiazepine Binding Site BZD_Site->Channel Enhances Opening BZD_Site->Channel Reduces Opening Neuron Postsynaptic Neuron Channel->Neuron Cl- Influx GABA GABA GABA->GABA_Site Binds BZD Benzodiazepine (Agonist) BZD->BZD_Site Binds DMCM DMCM (Inverse Agonist) DMCM->BZD_Site Binds Hyperpolarization Hyperpolarization (Inhibition) Neuron->Hyperpolarization Leads to Depolarization Depolarization (Excitation) Neuron->Depolarization Leads to

Caption: GABA-A receptor signaling pathway illustrating the binding sites and opposing effects of benzodiazepines and DMCM.

Experimental_Workflow cluster_invivo In Vivo Antagonism Study cluster_invitro In Vitro Binding Assay A1 Animal Acclimation A2 Administer Benzodiazepine or Vehicle A1->A2 A3 Administer DMCM A2->A3 A4 Observe for Seizures A3->A4 A5 Data Analysis (Protection %, Latency) A4->A5 B1 Prepare Brain Membranes B2 Incubate Membranes with [3H]-Flumazenil & Competitor B1->B2 B3 Filter and Wash B2->B3 B4 Measure Radioactivity B3->B4 B5 Data Analysis (IC50, Ki) B4->B5

Caption: Experimental workflows for in vivo and in vitro studies of DMCM antagonism by benzodiazepines.

Conclusion

The antagonism of this compound's effects by benzodiazepines provides a clear and robust model for studying GABA-A receptor pharmacology. While various benzodiazepines have been shown to be effective antagonists, a more comprehensive quantitative comparison of their potencies in head-to-head studies would be a valuable addition to the literature. The experimental protocols outlined here offer a foundation for researchers to conduct such comparative studies, ultimately contributing to a deeper understanding of the therapeutic potential of modulating the benzodiazepine binding site.

References

Replicating and Validating Published Findings on DMCM Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of DMCM (methyl 6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate) hydrochloride's performance with alternative compounds, supported by experimental data from published literature. It is designed to assist researchers in replicating and validating previous findings by offering detailed methodologies for key experiments.

Executive Summary

DMCM hydrochloride is a potent β-carboline that acts as a negative allosteric modulator of GABAA receptors, functioning as a non-selective full inverse agonist at the benzodiazepine binding site.[1] This mechanism is in direct opposition to benzodiazepines, which are positive allosteric modulators. Published research consistently demonstrates that DMCM induces anxiogenic and convulsant effects, making it a valuable tool for studying anxiety, epilepsy, and the function of the GABAergic system. However, some studies have also reported paradoxical dose-dependent effects, such as analgesia and improved motivation, highlighting the complexity of its pharmacological profile.[2][3] This guide summarizes key quantitative data, compares DMCM to other relevant compounds, and provides detailed experimental protocols to aid in the validation and replication of these findings.

Data Presentation

Table 1: Comparative Binding Affinities (Ki) of DMCM and Alternative Compounds for GABAA Receptor Subtypes
Compoundα1β3γ2 (Ki, nM)α2β3γ2 (Ki, nM)α3β3γ2 (Ki, nM)α5β3γ2 (Ki, nM)Reference
This compound 10137.52.2[4]
Flumazenil (Antagonist)----Data not available in provided search results
Diazepam (Agonist)----Data not available in provided search results
FG-7142 (Partial Inverse Agonist)----Data not available in provided search results
β-CCM (Inverse Agonist)----Data not available in provided search results

Note: A lower Ki value indicates a higher binding affinity.

Table 2: In Vivo Effects of this compound and Comparison Compounds
CompoundPrimary EffectModelDose RangeKey FindingsReferences
This compound Anxiogenic & ConvulsantRodents0.25 - 3 mg/kg (i.p.)Induces clonic seizures; increases anxiety-like behavior in elevated plus-maze.[5][6]
This compound AnalgesicRats0.25 - 1.0 mg/kg (i.p.)Suppresses responses to formalin injection, suggesting analgesia.[6]
This compound Antidepressant-like & PromnesicRats0.05 - 1.0 mg/kg (i.p.)Decreased immobility in forced swim test; improved active avoidance.[2]
β-CCMConvulsantMice~0.044 mmol/kg (i.p.)Induces clonic seizures, but with different neurochemical effects compared to DMCM.[7]
FG-7142AnxiogenicRodents10 mg/kgMimics the discriminative stimulus effects of DMCM.[8]
DiazepamAnxiolytic & AnticonvulsantRodents2.5 mg/kgBlocks the effects of DMCM.[8]

Experimental Protocols

Radioligand Binding Assay for GABAA Receptors

This protocol is adapted from established methods for measuring ligand binding to GABAA receptors.[4][9][10][11][12]

1. Membrane Preparation: a. Homogenize rat brains in 20 volumes of ice-cold 0.32 M sucrose solution. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. c. Centrifuge the resulting supernatant at 140,000 x g for 30 minutes at 4°C. d. Resuspend the pellet in ice-cold deionized water and homogenize. e. Centrifuge at 140,000 x g for 30 minutes at 4°C. f. Repeat the wash step (resuspension and centrifugation) in binding buffer (50 mM Tris-HCl, pH 7.4) three times. g. Resuspend the final pellet in binding buffer and store at -70°C.

2. Binding Assay: a. On the day of the experiment, thaw the membrane preparation and wash twice with binding buffer by centrifugation at 140,000 x g for 30 minutes at 4°C. b. Resuspend the pellet in binding buffer to a final protein concentration of 0.1-0.2 mg/mL. c. In a 96-well plate, add 150 µL of the membrane preparation to each well. d. For competitive binding assays, add 50 µL of various concentrations of the test compound (e.g., this compound) or buffer (for total binding). e. Add 50 µL of a fixed concentration of a suitable radioligand (e.g., [3H]muscimol or [3H]flumazenil) in binding buffer. f. For non-specific binding, add a high concentration of a non-labeled ligand (e.g., 10 mM GABA). g. Incubate the plate for 45-60 minutes at 4°C. h. Terminate the reaction by rapid filtration through GF/C filters pre-soaked in 0.3% polyethyleneimine. i. Wash the filters four times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4). j. Dry the filters and measure the radioactivity using liquid scintillation spectrometry.

3. Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. For competitive binding assays, determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

Elevated Plus Maze (EPM) for Anxiety-Like Behavior

This protocol is a standard method for assessing anxiety in rodents.[3][13][14][15][16]

1. Apparatus: a. A plus-shaped maze with two open arms (50 x 10 cm) and two closed arms (50 x 10 x 40 cm) extending from a central platform (10 x 10 cm). b. The maze should be elevated 50 cm above the floor.

2. Procedure: a. Habituate the animals to the testing room for at least 60 minutes before the experiment. b. Administer this compound (or vehicle/comparison drug) intraperitoneally 30 minutes before the test. c. Place the animal on the central platform facing one of the closed arms. d. Allow the animal to explore the maze for 5 minutes. e. Record the session using a video camera for later analysis.

3. Data Analysis: a. Measure the time spent in the open arms and the number of entries into the open and closed arms. b. Anxiogenic effects are indicated by a decrease in the time spent and the number of entries into the open arms. c. Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

Mandatory Visualizations

G cluster_receptor GABAA Receptor cluster_channel Chloride Channel cluster_neuron Neuron GABA GABA Cl_channel Cl- Channel GABA->Cl_channel Opens DMCM This compound DMCM->Cl_channel Reduces Opening Benzodiazepine Benzodiazepine Benzodiazepine->Cl_channel Enhances Opening Cl_influx Decreased Cl- Influx Cl_channel->Cl_influx Leads to Depolarization Depolarization Cl_influx->Depolarization Causes Increased_Excitability Increased Neuronal Excitability Depolarization->Increased_Excitability Results in

Caption: Signaling pathway of this compound at the GABAA receptor.

G start Start habituation Animal Habituation (60 min) start->habituation injection Drug Administration (DMCM or Vehicle) habituation->injection wait Waiting Period (30 min) injection->wait epm_test Elevated Plus Maze Test (5 min) wait->epm_test recording Video Recording epm_test->recording analysis Data Analysis (Time in open arms, entries) recording->analysis end End analysis->end

Caption: Experimental workflow for the Elevated Plus Maze test.

G cluster_modulators Allosteric Modulators cluster_effects Functional Outcomes GABAA_Receptor GABAA Receptor DMCM DMCM (Inverse Agonist) DMCM->GABAA_Receptor Decreases GABA effect Anxiogenic Anxiogenic/ Convulsant DMCM->Anxiogenic Benzodiazepine Benzodiazepines (Agonist) Benzodiazepine->GABAA_Receptor Increases GABA effect Anxiolytic Anxiolytic/ Anticonvulsant Benzodiazepine->Anxiolytic Flumazenil Flumazenil (Antagonist) Flumazenil->GABAA_Receptor Blocks both effects No_Effect No intrinsic effect Flumazenil->No_Effect

Caption: Logical relationship of DMCM and other modulators at the GABAA receptor.

References

Safety Operating Guide

Proper Disposal of DMCM Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for the Disposal of a Potent Research Chemical

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides detailed procedural information for the proper disposal of DMCM (Methyl 4-ethyl-6,7-dimethoxy-β-carboline-3-carboxylate) hydrochloride, a potent benzodiazepine inverse agonist used in research. Due to its biological activity, DMCM hydrochloride must be handled and disposed of as hazardous waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to ensure compliance with all local, state, and federal regulations.[1][2][3]

Personal Protective Equipment (PPE): When handling this compound for disposal, the following PPE should be worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

All handling of the solid compound or concentrated solutions should be performed in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or aerosols.

Logistical Disposal Plan: A Step-by-Step Approach

The disposal of this compound should follow a structured plan to ensure safety and regulatory compliance.

Step 1: Waste Identification and Classification

This compound should be classified as a hazardous chemical waste due to its potent biological activity as a convulsant and anxiogenic agent.[4][5] It is crucial to never dispose of this compound down the drain or in the regular trash.

Step 2: Proper Waste Containment and Labeling

  • Solid Waste: Collect solid this compound waste in a clearly labeled, sealable container that is compatible with the chemical.

  • Solution Waste: Aqueous solutions of this compound should be collected in a designated, leak-proof container. Avoid mixing with other solvent wastes unless approved by your institution's EHS office.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound (Methyl 4-ethyl-6,7-dimethoxy-β-carboline-3-carboxylate hydrochloride)". The concentration and quantity should also be clearly indicated.

Step 3: Segregation of Waste

Store the this compound waste container separately from incompatible materials. As a general practice, segregate chemical waste by hazard class (e.g., corrosives, flammables, oxidizers, and toxic compounds).[2]

Step 4: On-Site Storage

Store the sealed and labeled waste container in a designated, secure area within the laboratory, away from general work areas and drains. Secondary containment is recommended to prevent the spread of material in case of a leak.

Step 5: Arrange for Professional Disposal

Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup for the this compound waste. Do not attempt to transport hazardous waste off-site yourself.

Disposal of Contaminated Materials and Empty Containers

  • Contaminated Labware: Disposable labware (e.g., pipette tips, tubes) that has come into contact with this compound should be collected in a designated hazardous waste container. Non-disposable glassware should be decontaminated by rinsing with a suitable solvent, and the rinsate collected as hazardous waste.

  • Empty Containers: Empty this compound containers should be triple-rinsed with a suitable solvent (e.g., water, as this compound is soluble in water).[6][7] The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, the container can typically be disposed of in the regular trash, but be sure to deface the label first. Always confirm this procedure with your local EHS guidelines.[3]

Key Data for this compound

While specific quantitative disposal parameters are not available, the following information underscores the importance of treating this compound as hazardous waste.

PropertyDataReference
Chemical Name 4-Ethyl-6,7-dimethoxy-9H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester hydrochloride[4]
Molecular Formula C17H18N2O4.HCl[4]
Molecular Weight 350.8 g/mol [4]
Biological Activity Benzodiazepine inverse agonist; anxiogenic and potent convulsant activity[4][5]
Solubility Soluble to 100 mM in water and to 20 mM in DMSO

Experimental Protocols for Disposal

No specific experimental protocols for the in-lab neutralization or deactivation of this compound are available in the reviewed literature. It is strongly advised not to attempt any chemical treatment of this compound waste. Such procedures should only be performed by trained professionals at a licensed hazardous waste facility.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

DMCM_Disposal_Workflow cluster_lab In-Laboratory Procedures cluster_disposal Off-Site Disposal start This compound Becomes Waste identify Identify as Hazardous Waste start->identify ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) identify->ppe segregate Segregate Waste (Solid, Liquid, Sharps) ppe->segregate contain Place in Labeled, Compatible Container segregate->contain storage Store in Designated Secondary Containment Area contain->storage contact_ehs Contact EHS for Waste Pickup storage->contact_ehs pickup Waste Collected by Authorized Personnel contact_ehs->pickup transport Transport by Licensed Hazardous Waste Hauler pickup->transport facility Treatment & Disposal at Permitted Facility transport->facility final Final Disposition (e.g., Incineration) facility->final

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the wider community. Always prioritize safety and compliance by consulting with your institution's safety experts.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.